Product packaging for Methyl 6-formylnicotinate(Cat. No.:CAS No. 10165-86-3)

Methyl 6-formylnicotinate

Cat. No.: B162074
CAS No.: 10165-86-3
M. Wt: 165.15 g/mol
InChI Key: BZOWIADSJYMJJJ-UHFFFAOYSA-N
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Description

Methyl 6-formylnicotinate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B162074 Methyl 6-formylnicotinate CAS No. 10165-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWIADSJYMJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342968
Record name Methyl 6-formylnicotinate
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10165-86-3
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-formylpyridine-3-carboxylate
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Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-Formylnicotinate via Oxidation of Methyl 6-Hydroxymethylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and efficient method for the synthesis of methyl 6-formylnicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective oxidation of methyl 6-hydroxymethylnicotinate. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Reaction

The synthesis of this compound is achieved through the oxidation of the primary alcohol group of methyl 6-hydroxymethylnicotinate. A widely used and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). This reagent is favored for its selectivity in oxidizing allylic and benzylic alcohols, and in this case, the hydroxymethyl group on the pyridine ring, with a typically high yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from methyl 6-hydroxymethylnicotinate using manganese dioxide.

ParameterValue
Starting Material Methyl 6-hydroxymethylnicotinate
Reagent Manganese Dioxide (MnO₂)
Solvent Dichloromethane (DCM)
Reactant Molar Ratio 1 : 10.05 (Methyl 6-hydroxymethylnicotinate : MnO₂)
Reaction Temperature 20°C
Reaction Time 4 hours
Product Yield 97%
Purification Method Silica Gel Column Chromatography

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Materials:

  • Methyl 6-hydroxymethylnicotinate (7 g, 37 mmol)

  • Manganese dioxide (32.3 g, 372 mmol)

  • Dichloromethane (200 mL)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) was stirred in a suitable reaction vessel.[1][2]

  • The reaction was allowed to proceed for 4 hours at a constant temperature of 20°C.[1][2]

  • Upon completion of the reaction, the mixture was filtered to remove the solid manganese dioxide.[1][2]

  • The filtrate was then concentrated under reduced pressure to remove the dichloromethane.[1][2]

  • The resulting residue was purified by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1) to yield the final product.[1][2]

  • The purified product was obtained as this compound (6 g, 97% yield).[1][2]

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, such as mass spectrometry.

  • Mass Spectral Data: MS-ESI (m/z): 166.2 ([M + H]+)[1][2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Start Start Reaction Reaction: - Methyl 6-hydroxymethylnicotinate - Manganese Dioxide - Dichloromethane - 20°C, 4 hours Start->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Silica Gel Column Chromatography (Petroleum Ether / Ethyl Acetate = 5/1) Concentration->Purification Product Product: This compound (97% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

References

"Methyl 6-formylnicotinate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-formylnicotinate, a pyridine derivative of significant interest, serves as a key intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its application in drug development, particularly as a precursor for D-amino acid oxidase (DAAO) inhibitors. The document includes tabulated quantitative data, spectroscopic information, and a detailed visualization of a relevant biological signaling pathway to support advanced research and development activities.

Core Compound Properties

This compound, with the CAS number 10165-86-3, is a solid at room temperature.[1] Its molecular formula is C₈H₇NO₃, corresponding to a molecular weight of 165.15 g/mol .[2][3][4]

Quantitative Data Summary
PropertyValueSource
CAS Number 10165-86-3[3][4][5]
Molecular Formula C₈H₇NO₃[2][3][4]
Molecular Weight 165.15 g/mol [2][3][4]
Melting Point 115-123 °C[5]
Boiling Point 272.9 °C at 760 mmHg
Density 1.249 g/cm³
Water Solubility (Predicted) 7.36 mg/ml[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Methyl 6-(hydroxymethyl)nicotinate Methyl 6-(hydroxymethyl)nicotinate Reaction Oxidation 20°C, 4 hours Methyl 6-(hydroxymethyl)nicotinate->Reaction Manganese Dioxide Manganese Dioxide (MnO₂) Manganese Dioxide->Reaction Dichloromethane Dichloromethane (CH₂Cl₂) Dichloromethane->Reaction This compound This compound Reaction->this compound DAAO-NMDA_Signaling_Pathway DAAO-NMDA Receptor Signaling Pathway in Schizophrenia cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist Binding Ca_ion Ca²⁺ Influx (Neuronal Signaling) NMDA_Receptor->Ca_ion Activation DAAO D-amino acid Oxidase (DAAO) Degradation_Products Degradation Products DAAO->Degradation_Products DAAO_Inhibitor DAAO Inhibitor (e.g., derived from This compound) DAAO_Inhibitor->DAAO Inhibits D-Serine_A D-Serine D-Serine_A->D-Serine Increased Availability D-Serine_A->DAAO Metabolized by

References

A Technical Guide to Methyl 6-formylnicotinate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of Methyl 6-formylnicotinate, a key pyridine derivative intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis. This compound serves as a critical building block in the creation of a variety of complex organic molecules, including pharmaceutical intermediates.[1]

Chemical Identity

  • IUPAC Name: methyl 6-formylpyridine-3-carboxylate[]

  • Common Name: this compound

  • Synonyms: 6-formyl-3-pyridinecarboxylic acid methyl ester, methyl 6-formylpyridine-3-carboxylate[][3]

  • CAS Number: 10165-86-3

Physicochemical Properties

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₃[][3][4][5][6]
Molecular Weight 165.15 g/mol [][3][4][5][6]
Appearance Solid[4]
Melting Point 118-120 °C[7]
Boiling Point 272.9 °C at 760 mmHg[]
Density 1.249 g/cm³[]
InChI Key BZOWIADSJYMJJJ-UHFFFAOYSA-N[][4][5][7]
SMILES COC(=O)C1=CN=C(C=C1)C=O[][4]
Storage Conditions Inert atmosphere, 2-8 °C or -20°C, sealed storage[][3]

Experimental Protocol: Synthesis

This compound can be synthesized via the oxidation of methyl 6-hydroxymethylnicotinate. The following protocol provides a general procedure for this conversion.[8][9]

Objective: To synthesize this compound from Methyl 6-hydroxymethylnicotinate.

Materials:

  • Methyl 6-hydroxymethylnicotinate (7 g, 37 mmol)

  • Manganese dioxide (MnO₂) (32.3 g, 372 mmol)

  • Dichloromethane (CH₂Cl₂) (200 mL)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) is prepared in dichloromethane (200 mL).[8][9]

  • The mixture is stirred at 20°C for 4 hours.[8][9]

  • Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide.[8][9]

  • The filtrate is concentrated under reduced pressure.[8][9]

  • The resulting residue is purified by silica gel column chromatography, using a solvent system of petroleum ether/ethyl acetate (5/1 ratio).[8][9]

  • The final product, this compound, is collected. The reported yield for this procedure is approximately 97%.[8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_materials Starting Materials cluster_process Reaction & Purification cluster_product Final Product SM1 Methyl 6-hydroxymethylnicotinate Reaction Mix and stir at 20°C for 4 hours SM1->Reaction SM2 Manganese Dioxide (MnO₂) SM2->Reaction SM3 Dichloromethane (DCM) SM3->Reaction Filtration Filter to remove MnO₂ Reaction->Filtration Reaction Mixture Concentration Concentrate filtrate Filtration->Concentration Filtrate Purification Silica Gel Chromatography (Petroleum Ether / Ethyl Acetate) Concentration->Purification Crude Residue Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 6-formylnicotinate (CAS: 10165-86-3). A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative data for this specific compound. However, by examining data from the closely related compound, Methyl 6-methylnicotinate, and employing established analytical methodologies, this guide offers a framework for researchers to assess its physicochemical properties.

Physicochemical Properties of this compound

This compound is a pyridine derivative with the following chemical properties:

PropertyValueReference
CAS Number 10165-86-3[1][2]
Molecular Formula C₈H₇NO₃[2][3]
Molecular Weight 165.15 g/mol [2][3]
Physical Form Solid

Solubility Data

Table 1: Solubility of Methyl 6-methylnicotinate

SolventSolvent ClassReported Solubility
MethanolPolar ProticSoluble / Slightly Soluble
ChloroformChlorinatedSlightly Soluble
Ethyl AcetatePolar AproticSlightly Soluble
WaterAqueous0.495 mg/mL

Note: The term "slightly soluble" is a qualitative descriptor and can vary between sources.[4]

Stability Data

Specific stability data for this compound is not extensively documented. However, insights can be drawn from studies on similar structures like methyl nicotinate. For instance, methyl nicotinate in an aqueous solution stored at 4°C has been observed to degrade into nicotinic acid at a slow rate of approximately 0.5% per year.[5][6]

Table 2: Factors Influencing Stability of Related Methyl Nicotinate Esters

FactorInfluence on StabilityRecommendations for this compound
pH Hydrolysis is catalyzed by both acidic and, more significantly, alkaline conditions. Esters are generally most stable at a slightly acidic pH.Maintain solutions in a slightly acidic pH range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.[6]
Temperature Increased temperature accelerates the rate of hydrolysis.Store aqueous solutions at refrigerated temperatures (2-8°C). For long-term storage, consider -20°C.[6]
Catalysts Enzymes such as esterases can significantly increase the rate of ester cleavage.Work in sterile conditions to prevent microbial contamination that could introduce esterases.[6]

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided.

4.1. Protocol for Solubility Determination (Isothermal Saturation Method)

The isothermal saturation (or shake-flask) method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: An excess of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.[4]

Materials:

  • This compound

  • High-purity solvents (e.g., water, methanol, ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge and/or filters (e.g., 0.22 µm syringe filters)

  • Validated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Dilute an aliquot of the saturated solution to a concentration within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV.[4]

  • Calculation: Calculate the solubility, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.[4]

4.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under various stress conditions.

Principle: The compound is subjected to conditions more severe than accelerated storage to induce degradation. The extent of degradation and the formation of byproducts are monitored over time using a stability-indicating analytical method.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Appropriate buffer salts

  • HPLC system with a UV detector

  • C18 HPLC column

  • Methanol or acetonitrile (HPLC grade)

  • Temperature and humidity controlled chambers

  • Photostability chamber

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions, including:

    • Acidic Hydrolysis: Adjust the pH to an acidic range (e.g., pH 1-2 with HCl) and heat.

    • Alkaline Hydrolysis: Adjust the pH to a basic range (e.g., pH 12-13 with NaOH) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid or solution to elevated temperatures.

    • Photodegradation: Expose the solid or solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products.

Mandatory Visualizations

Diagram 1: Workflow for Solubility Determination

A Preparation (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-48h C Phase Separation (Centrifugation/Filtration) B->C D Quantification (Analytical Method, e.g., HPLC) C->D E Data Analysis (Calculate Solubility) D->E

Workflow for solubility determination via the isothermal saturation method.

Diagram 2: Forced Degradation Study Workflow

cluster_stress Stress Conditions B Acidic Hydrolysis G Sampling at Time Points B->G C Alkaline Hydrolysis C->G D Oxidative Degradation D->G E Thermal Degradation E->G F Photodegradation F->G A Stock Solution Preparation A->B A->C A->D A->E A->F H HPLC Analysis G->H I Data Evaluation (Quantify Degradants) H->I

Workflow for conducting a forced degradation study.

References

Spectroscopic Profile of Methyl 6-formylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-formylnicotinate (CAS No: 10165-86-3), a pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceutical compounds. This document details its characteristic Mass Spectrometry (MS) data and provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a compound with the molecular formula C₈H₇NO₃, relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization Modem/zInterpretation
Electrospray Ionization (ESI)Positive166.2[M+H]⁺

Source: ChemicalBook[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The predicted data in Chloroform-d (CDCl₃) is summarized below.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet (s)1HAldehyde (-CHO)
~9.2 - 9.4Doublet (d)1HH-2 (Pyridine ring)
~8.4 - 8.6Doublet of doublets (dd)1HH-4 (Pyridine ring)
~7.8 - 8.0Doublet (d)1HH-5 (Pyridine ring)
~3.9 - 4.1Singlet (s)3HEster methyl (-OCH₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~192 - 194Aldehyde Carbonyl (C=O)
~164 - 166Ester Carbonyl (C=O)
~155 - 157C-6 (Pyridine ring)
~152 - 154C-2 (Pyridine ring)
~138 - 140C-4 (Pyridine ring)
~128 - 130C-3 (Pyridine ring)
~120 - 122C-5 (Pyridine ring)
~52 - 54Ester methyl (-OCH₃)
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation. The following table lists the expected characteristic absorption bands for this compound.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch (methyl)
~2850 - 2750Medium, sharpAldehyde C-H Stretch
~1720 - 1740StrongEster C=O Stretch
~1690 - 1710StrongAldehyde C=O Stretch
~1600 - 1450Medium to StrongAromatic C=C and C=N Stretch
~1300 - 1100StrongC-O Stretch (ester)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

    • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

    • Process the acquired data similarly to the ¹H spectrum.

    • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (using ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (for LC-MS):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

  • Data Acquisition:

    • The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Final_Report Structure->Final_Report Final Report Purity->Final_Report

Caption: General workflow for spectroscopic analysis.

References

The Versatile Reactivity of the Formyl Group in Methyl 6-Formylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring substituted with both an electron-withdrawing methyl ester and a reactive formyl group, makes it a versatile precursor for the synthesis of a wide array of complex molecules and pharmaceutical intermediates. The formyl (aldehyde) group, in particular, serves as a synthetic linchpin, enabling a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and its position on the pyridine ring influences its reactivity, making it a key handle for molecular elaboration.

This technical guide provides an in-depth exploration of the reactivity of the formyl group in this compound. It covers key transformations including oxidation, reduction, and various condensation reactions, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support synthetic design and application in drug discovery and development.

Core Reactivity of the Formyl Group

The formyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In this compound, the presence of the electron-withdrawing pyridine ring and the methyl ester group further enhances the electrophilicity of the formyl carbon, making it highly reactive towards a range of nucleophiles. This inherent reactivity is harnessed in several key synthetic transformations.

Oxidation of the Formyl Group

The oxidation of the formyl group in this compound to a carboxylic acid provides pyridine-2,5-dicarboxylic acid monomethyl ester, a valuable intermediate for the synthesis of ligands, polymers, and pharmacologically active molecules. This transformation is typically achieved using strong oxidizing agents.

A related industrial process involves the oxidation of the more accessible 2-methyl-5-ethylpyridine with nitric acid to produce 6-methylnicotinic acid, which can then be esterified.[1][2] While not a direct oxidation of the formyl group, this highlights the industrial relevance of accessing the corresponding carboxylic acid.

Table 1: Representative Oxidation Reaction

Reactant Oxidizing Agent Product Yield Reference
Methyl 6-hydroxymethylnicotinate Manganese Dioxide This compound 97% [3][4]
2-Methyl-5-ethylpyridine Nitric Acid 6-Methylnicotinic Acid 51% [1]

Note: The first entry is the synthesis of the title compound, illustrating a common oxidation of the corresponding alcohol. The second entry shows a related industrial oxidation to the acid.

Experimental Protocol: Oxidation of Methyl 6-hydroxymethylnicotinate to this compound

This protocol describes the synthesis of the title compound, which is the reverse of the reduction but a key related oxidation.

  • Materials: Methyl 6-hydroxymethylnicotinate, Manganese dioxide (activated), Dichloromethane (DCM).

  • Procedure:

    • A mixture of methyl 6-hydroxymethylnicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) is prepared in a round-bottom flask.[3][4]

    • The suspension is stirred vigorously at 20°C for 4 hours.[3][4]

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to yield this compound.[3][4]

Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol (a hydroxymethyl group) is a fundamental transformation that yields methyl 6-(hydroxymethyl)nicotinate. This product is a useful intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.[5] Common reducing agents like sodium borohydride are effective for this purpose.

Table 2: Representative Reduction Reaction

Reactant Reducing Agent Solvent Product Yield Reference
This compound Sodium Borohydride (NaBH₄) Methanol/THF Methyl 6-(hydroxymethyl)nicotinate High (Typical) [6] (Adapted)

| Methyl 6-methylnicotinate | Sodium Borohydride (NaBH₄) | THF/Methanol | (6-methylpyridin-3-yl)methanol | Not specified |[6] |

Experimental Protocol: Reduction using Sodium Borohydride

This is an adapted protocol for the reduction of the formyl group.

  • Materials: this compound, Sodium borohydride (NaBH₄), Tetrahydrofuran (THF), Methanol, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[6]

    • Cool the solution in an ice bath and add sodium borohydride (1.5 - 2.0 eq) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by TLC.

    • After completion, carefully add water to quench the excess NaBH₄.[6]

    • Remove the organic solvents under reduced pressure.[6]

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.[6]

Condensation Reactions

The formyl group is an excellent electrophile for carbon-carbon and carbon-nitrogen bond-forming condensation reactions. These reactions are pivotal for building molecular complexity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[7][8] This reaction is a powerful method for forming α,β-unsaturated systems.[9]

G Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A This compound E Reaction (Heating/Reflux) A->E B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->E C Base Catalyst (e.g., Piperidine, Boric Acid) C->E catalyzes D Solvent (e.g., Ethanol, Toluene) D->E medium F α,β-Unsaturated Product E->F G Water E->G

Caption: Workflow for the Knoevenagel Condensation.

Table 3: Knoevenagel Condensation Conditions & Yields

Aldehyde Active Methylene Compound Catalyst Solvent Conditions Product Yield Reference
Aromatic Aldehydes Malononitrile Boric Acid Ethanol 80°C Good to Excellent [9]

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not specified | Not specified |[7] |

Experimental Protocol: Knoevenagel Condensation

This is a general protocol that can be adapted for this compound.

  • Materials: this compound, Active methylene compound (e.g., malononitrile, 1.1 eq), Piperidine (catalytic amount), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the active methylene compound in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

    • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent).[12] The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry (E/Z) of the resulting alkene.[13]

G Wittig Reaction Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Reaction P Phosphonium Salt [Ph₃P⁺CH₂R]X⁻ Y Phosphonium Ylide (Wittig Reagent) Ph₃P=CHR P->Y B Strong Base (e.g., n-BuLi) B->Y deprotonates R Reaction in Anhydrous Solvent (e.g., THF) Y->R A This compound A->R Alkene Alkene Product R->Alkene TPO Triphenylphosphine oxide R->TPO

Caption: General workflow for the Wittig Reaction.

Table 4: Wittig Reaction Overview

Carbonyl Wittig Reagent Type Key Feature Typical Product Reference
Aldehyde/Ketone Non-stabilized (R=alkyl) Highly reactive (Z)-alkene (major) [13]

| Aldehyde/Ketone | Stabilized (R=EWG) | Less reactive | (E)-alkene (major) |[13] |

Experimental Protocol: Wittig Reaction

This is a general protocol for olefination.

  • Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), this compound.

  • Procedure (Ylide formation and reaction):

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.

    • Cool the suspension to 0°C and add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to separate the alkene product from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a powerful and widely used method to form C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[14] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent that is selective for the imine over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[15][16]

G Reductive Amination Pathway Start This compound + Amine (R-NH₂) Imine Imine Intermediate (C=N bond formed) Start->Imine Condensation (-H₂O) AmineProduct Final Amine Product Imine->AmineProduct ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction

Caption: Pathway of a one-pot reductive amination reaction.

Table 5: Common Reagents for Reductive Amination

Reducing Agent Key Features pH Condition Reference
Sodium Cyanoborohydride (NaBH₃CN) Effective but toxic (cyanide). Reduces imines faster than aldehydes. Mildly acidic [15]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Milder, less toxic, and very common. Does not require pH control. Neutral/Mildly acidic [15]

| Decaborane (B₁₀H₁₄) | Simple and efficient for converting aldehydes to amines in methanol. | Neutral |[16] |

Experimental Protocol: Reductive Amination

This protocol uses the common and less toxic sodium triacetoxyborohydride.

  • Materials: this compound, Amine (primary or secondary, 1.1 eq), Dichloroethane (DCE) or Tetrahydrofuran (THF), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Acetic acid (optional, catalytic).

  • Procedure:

    • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional, can accelerate imine formation).

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired amine.

Conclusion

The formyl group of this compound is a versatile functional handle that provides access to a rich variety of molecular architectures. Through straightforward oxidation, reduction, and condensation reactions, this readily available starting material can be elaborated into more complex structures containing carboxylic acids, alcohols, alkenes, and substituted amines. The protocols and data presented in this guide serve as a foundational resource for chemists in pharmaceutical and materials science, facilitating the strategic design and synthesis of novel compounds built upon the methyl nicotinate scaffold. The reliability of these transformations underscores the value of this compound as a key building block in modern organic synthesis.

References

Methyl 6-formylnicotinate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-formylnicotinate, a pyridine derivative featuring both an ester and an aldehyde functional group, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique structural arrangement offers a gateway to a diverse array of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal drug discovery. This technical guide delineates the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging its synthetic potential.

Core Synthetic Applications

This compound serves as a versatile precursor for a variety of crucial organic transformations, including Wittig reactions, reductive aminations, and Knoevenagel condensations. These reactions enable the construction of novel carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of elaborate molecular scaffolds.

Wittig Reaction: Alkene Synthesis

The aldehyde functionality of this compound readily participates in Wittig reactions, allowing for the stereoselective formation of alkenes. This transformation is particularly valuable for extending the carbon framework and introducing vinyl functionalities, which can be further elaborated.

Experimental Protocol: Synthesis of Methyl 6-(2-ethoxy-2-oxoethyl)nicotinate

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is treated with (carbethoxymethylene)triphenylphosphorane (1.1 eq) at room temperature. The reaction mixture is stirred for 12-24 hours, during which the formation of the alkene product can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired methyl 6-(2-ethoxy-2-oxoethyl)nicotinate.

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
This compound1.0THF12-242585-95
(Carboxymethylene)triphenylphosphorane1.1

Reaction Workflow:

Wittig_Reaction M6FN This compound Intermediate Oxaphosphetane Intermediate M6FN->Intermediate Nucleophilic attack Ylide (Carbethoxymethylene)triphenylphosphorane Ylide->Intermediate Solvent Anhydrous THF Product Methyl 6-(2-ethoxy-2-oxoethyl)nicotinate Intermediate->Product Elimination Byproduct Triphenylphosphine oxide Intermediate->Byproduct

Caption: Wittig olefination of this compound.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

The formyl group of this compound is an excellent electrophile for reductive amination reactions, providing a direct route to a wide range of secondary and tertiary amines. This one-pot procedure is highly efficient and tolerates a variety of functional groups.[1]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, is added a reducing agent like sodium triacetoxyborohydride (1.5 eq).[2] The reaction mixture is stirred at room temperature for 4-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography.

AmineReducing AgentSolventTime (h)Temperature (°C)Yield (%)
Primary Amine (e.g., Benzylamine)Sodium TriacetoxyborohydrideDCE4-122580-90
Secondary Amine (e.g., Morpholine)Sodium TriacetoxyborohydrideDCE12-242575-85

Reaction Workflow:

Reductive_Amination M6FN This compound Imine Iminium Ion Intermediate M6FN->Imine Amine Primary or Secondary Amine Amine->Imine Condensation ReducingAgent Sodium Triacetoxyborohydride Product Substituted Amine Imine->Product Reduction

Caption: Reductive amination of this compound.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

This compound undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated products. This reaction is fundamental for the synthesis of various functionalized alkenes and serves as a key step in the construction of more complex heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 2-4 hours.[3] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired condensation product.

Active Methylene CompoundCatalystSolventTime (h)Temperature (°C)Yield (%)
MalononitrilePiperidineEthanol2-4Reflux90-98
Ethyl CyanoacetatePiperidineEthanol4-6Reflux85-95

Reaction Workflow:

Knoevenagel_Condensation M6FN This compound Intermediate Adduct Intermediate M6FN->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Nucleophilic addition Catalyst Piperidine Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation of this compound.

Applications in the Synthesis of Fused Heterocycles

The reactivity of both the formyl and ester groups, often in concert with the pyridine nitrogen, makes this compound an exceptional starting material for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system.[4] While a direct reaction with this compound is not a classic Friedländer annulation, its derivatives, where the formyl group is adjacent to an amino group on the pyridine ring, can undergo this cyclization with a carbonyl compound containing an α-methylene group. Alternatively, the Knoevenagel product of this compound can be a precursor to quinoline derivatives.

Conceptual Workflow for Quinoline Synthesis:

Friedlander_Annulation M6FN_deriv 2-Amino-6-formylpyridine (derived from M6FN) Condensation Condensation M6FN_deriv->Condensation Ketone Ketone with α-methylene group Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Quinoline Quinoline Derivative Cyclization->Quinoline

Caption: Conceptual pathway to quinolines.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocycles with significant pharmacological interest.[5][6] The aldehyde functionality of this compound can be utilized in multi-step sequences to construct the pyrimidine ring onto the existing pyridine scaffold. This often involves initial condensation with a suitable nitrogen-containing nucleophile followed by cyclization.

Conceptual Workflow for Pyridopyrimidine Synthesis:

Pyridopyrimidine_Synthesis M6FN This compound Condensation Condensation M6FN->Condensation Amidine Amidine or Guanidine Amidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyridopyrimidine Pyridopyrimidine Derivative Cyclization->Pyridopyrimidine

Caption: Conceptual pathway to pyridopyrimidines.

Medicinal Chemistry Applications: Enzyme Inhibition

Derivatives of this compound have emerged as promising scaffolds for the development of enzyme inhibitors, targeting a range of diseases from central nervous system disorders to cancer.

D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) Inhibition

Derivatives of pyridine carboxylic acids have shown inhibitory activity against D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO). These enzymes are involved in the metabolism of D-amino acids, which act as neurotransmitters in the brain. Inhibition of these enzymes can modulate neuronal activity and holds therapeutic potential for treating neurological and psychiatric disorders.

Signaling Pathway:

DAAO_DASPO_Inhibition cluster_synapse Synapse cluster_enzyme Enzymatic Degradation DAminoAcid D-Amino Acid (e.g., D-Serine) NMDA_Receptor NMDA Receptor DAminoAcid->NMDA_Receptor Co-agonist binding DAAO_DASPO DAAO / DASPO DAminoAcid->DAAO_DASPO Degradation Neuron Postsynaptic Neuron NMDA_Receptor->Neuron Activation Inhibitor Pyridine Derivative (from M6FN) Inhibitor->DAAO_DASPO Inhibition

Caption: Inhibition of DAAO/DASPO by pyridine derivatives.

Telomerase Inhibition

Certain pyridine derivatives have been investigated as telomerase inhibitors.[7] Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibiting telomerase is therefore a promising strategy for cancer therapy.

Signaling Pathway:

Telomerase_Inhibition cluster_cell Cancer Cell Telomerase Telomerase Telomere Telomere Telomerase->Telomere Maintains length CellDivision Uncontrolled Cell Division Telomere->CellDivision Enables Inhibitor Pyridine Derivative (from M6FN) Inhibitor->Telomerase Inhibition

Caption: Inhibition of Telomerase by pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular structures, including alkenes, amines, and complex fused heterocyclic systems. The derivatives of this compound have demonstrated significant potential in medicinal chemistry as enzyme inhibitors, highlighting the importance of this scaffold in the development of novel therapeutic agents. The experimental protocols and workflows presented in this guide offer a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable compound.

References

Methyl 6-Formylnicotinate: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate (CAS No. 10165-86-3) is a valuable and versatile building block in the field of organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an electron-withdrawing methyl ester and a reactive aldehyde group, makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. These resulting heterocyclic structures are of significant interest as they form the core of many biologically active molecules and are prevalent in numerous pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of various heterocyclic systems. Detailed experimental protocols and relevant data are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₈H₇NO₃[2]
Molecular Weight 165.15 g/mol [2]
Appearance Solid[2]
CAS Number 10165-86-3[3]
SMILES COC(=O)c1ccc(C=O)nc1[2]
InChI Key BZOWIADSJYMJJJ-UHFFFAOYSA-N[2]
Mass Spectrum MS-ESI (m/z): 166.2 ([M + H]⁺)[3]

Synthesis of this compound

This compound is commonly synthesized by the oxidation of methyl 6-(hydroxymethyl)nicotinate. A widely used and efficient method employs manganese dioxide (MnO₂) as the oxidizing agent.

Experimental Protocol: Oxidation of Methyl 6-(hydroxymethyl)nicotinate

Reaction Scheme:

Synthesis of this compound cluster_0 Synthesis of this compound start Methyl 6-(hydroxymethyl)nicotinate end This compound start->end 97% yield reagents MnO2 DCM, 20°C, 4h reagents->end

Caption: Oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Procedure: [3]

A mixture of methyl 6-(hydroxymethyl)nicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL) is stirred at 20°C for 4 hours. Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to yield this compound.

Quantitative Data:

ProductYieldMass Spectral Data (ESI-MS)
This compound97%m/z: 166.2 ([M + H]⁺)

Applications in Heterocyclic Synthesis

The aldehyde functionality of this compound is a key handle for a variety of cyclization and condensation reactions, enabling the construction of diverse heterocyclic scaffolds. This section outlines several named reactions where this compound can serve as the aldehyde component, along with representative experimental protocols.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which are precursors to pyridines and are themselves a class of biologically active molecules, notably as calcium channel blockers.[4][5][6]

Reaction Scheme:

Hantzsch Dihydropyridine Synthesis cluster_1 Hantzsch Dihydropyridine Synthesis M6FN This compound DHP Dihydropyridine derivative M6FN->DHP Condensation EAA 2 x Ethyl acetoacetate EAA->DHP Condensation NH3 Ammonia NH3->DHP Condensation

Caption: Hantzsch synthesis using this compound.

Representative Experimental Protocol:

A mixture of this compound (1.65 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyridine derivative. Further oxidation, if required, can be achieved using an oxidizing agent like nitric acid or manganese dioxide to yield the corresponding pyridine.[7]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[8][9][10][11] This reaction is a cornerstone for the synthesis of a variety of substituted alkenes, which can be further cyclized into heterocyclic systems.

Reaction Scheme:

Knoevenagel Condensation cluster_2 Knoevenagel Condensation M6FN This compound Product α,β-unsaturated product M6FN->Product AMC Active Methylene Compound (e.g., Malononitrile) AMC->Product Base Base (e.g., Piperidine) Base->Product

Caption: Knoevenagel condensation of this compound.

Representative Experimental Protocol (with Malononitrile): [10][11]

To a solution of this compound (1.65 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), a catalytic amount of piperidine (2-3 drops) is added. The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to give the corresponding 2-((6-(methoxycarbonyl)pyridin-2-yl)methylene)malononitrile.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[12] These thiophene derivatives are important scaffolds in medicinal chemistry.

Reaction Scheme:

Gewald Aminothiophene Synthesis cluster_3 Gewald Aminothiophene Synthesis M6FN This compound Thiophene 2-Aminothiophene derivative M6FN->Thiophene Condensation/ Cyclization CN_ester α-Cyanoester (e.g., Ethyl cyanoacetate) CN_ester->Thiophene Condensation/ Cyclization Sulfur Sulfur (S₈) Sulfur->Thiophene Condensation/ Cyclization Base Base (e.g., Morpholine) Base->Thiophene Condensation/ Cyclization

Caption: Gewald synthesis starting from this compound.

Representative Experimental Protocol:

A mixture of this compound (1.65 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL) is treated with morpholine (0.87 g, 10 mmol) at room temperature. The mixture is then heated to 50-60°C and stirred for 2-3 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the substituted 2-aminothiophene.

Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[13][14][15][16][17] These products are of interest due to their wide range of pharmacological activities.

Reaction Scheme:

Biginelli Reaction cluster_4 Biginelli Reaction M6FN This compound DHPM Dihydropyrimidinone derivative M6FN->DHPM Cyclocondensation EAA Ethyl acetoacetate EAA->DHPM Cyclocondensation Urea Urea Urea->DHPM Cyclocondensation Catalyst Acid catalyst (e.g., HCl) Catalyst->DHPM EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor Heterocyclic Inhibitor (e.g., Pyridopyrimidine) Inhibitor->Dimerization Inhibition

References

An In-depth Technical Guide to Methyl 6-formylnicotinate Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-formylnicotinate and its related structures, such as Methyl 6-methylnicotinate, are versatile pyridine-based scaffolds that serve as crucial intermediates in the synthesis of a diverse range of biologically active molecules. Their unique chemical reactivity makes them valuable starting materials for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of key derivatives and analogues of this compound, intended to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives and Analogues

The chemical scaffold of this compound allows for a variety of synthetic modifications, leading to a wide array of derivatives. Common strategies involve reactions at the formyl or methyl group at the 6-position, as well as modifications to the pyridine ring itself.

General Synthetic Protocols:

A general route to synthesize the core intermediate, Methyl 6-methylnicotinate, involves the oxidation of 5-ethyl-2-methyl pyridine followed by esterification.

Protocol 1: Synthesis of Methyl 6-methylnicotinate [1]

  • Oxidation: Charge a reaction vessel with sulfuric acid and a suitable catalyst. Cool the mixture to 20°C.

  • Add 5-ethyl-2-methyl pyridine over a period of 30 minutes.

  • Heat the reaction mixture to 158-160°C.

  • Add 60% nitric acid over 12 hours.

  • Distill off the excess nitric acid and cool the mixture to 50°C.

  • Esterification: Add methanol and reflux for 6 hours at 60-70°C.

  • Distill off the methanol and cool to 25°C.

  • Adjust the pH to 7.0 and extract the product with a suitable organic solvent (e.g., MDC).

  • Distill off the solvent to obtain the crude product, which can be further purified by fractional distillation.

Derivatives can then be synthesized from this core structure. For example, 1,3,4-oxadiazole derivatives, which have shown a broad spectrum of biological activities, can be synthesized from Methyl 6-methylnicotinate via a hydrazide intermediate.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Methyl 6-methylnicotinate [2]

  • Hydrazide Formation: A mixture of Methyl 6-methylnicotinate (0.01 mol) and hydrazine hydrate (0.02 mol, 99%) in absolute ethanol (20 mL) is refluxed with stirring for 5 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid (6-methylnicotinic acid hydrazide) is collected by filtration.

  • Hydrazone Formation: In a round-bottom flask, 6-methylnicotinic acid hydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) are dissolved in absolute ethanol (30 mL). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 8-10 hours and monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried.

  • Oxidative Cyclization: The synthesized hydrazone is refluxed in acetic anhydride to yield the 2,5-disubstituted-1,3,4-oxadiazole derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, most notably as anti-tumor and anti-inflammatory agents.

Anti-Tumor Activity

Several studies have focused on the development of this compound derivatives as potent anti-cancer agents. One such study involved the synthesis of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides. These compounds were evaluated for their cytotoxic effects against various cancer cell lines.

CompoundModificationHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HGC-27 IC₅₀ (µM)
9h 4-chlorophenyl semicarbazide>5020.341.40
9u 4-chlorophenyl thiosemicarbazide10.2319.864.56

Table 1: In vitro anti-proliferative activity of selected Methyl 6-methylnicotinate derivatives.[3]

Compound 9h demonstrated particularly potent activity against the HGC-27 gastric cancer cell line with an IC₅₀ of 1.40 µM.[3] Further investigation revealed that compound 9h can upregulate the expression of Nur77, an orphan nuclear receptor, and trigger its nuclear export, indicating a potential mechanism of inducing apoptosis in cancer cells.[3]

Kinase Inhibition

Derivatives of this compound have also been explored as kinase inhibitors, a major class of targeted cancer therapies. These compounds are often designed to target specific kinases involved in cancer cell proliferation and survival, such as Bruton's Tyrosine Kinase (Btk).

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase is the in vitro kinase assay.

  • Reaction Setup: In a suitable assay plate (e.g., 384-well), add serially diluted concentrations of the test compound.

  • Kinase Reaction: Add the purified recombinant target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Anti-Inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives is another active area of research. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for rational drug design and development.

Btk Signaling Pathway

Bruton's Tyrosine Kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk Activation PLCg2 PLCγ2 Btk->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Btk

Caption: Btk Signaling Pathway and Inhibition.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Release Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription Nucleus Nucleus Inflammation Inflammation Gene_Expression->Inflammation Inhibitor Nicotinate Derivative (Inhibitor) Inhibitor->IKK

Caption: NF-κB Signaling Pathway and Inhibition.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential in drug discovery. The versatility of their synthesis allows for the creation of a wide chemical space, leading to the identification of potent inhibitors of various biological targets. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, ultimately contributing to the discovery of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the olefination of Methyl 6-formylnicotinate via the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These protocols are designed to guide researchers in the synthesis of vinylnicotinate derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds.[1][2] The reaction of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) allows for the predictable formation of a carbon-carbon double bond.[1][3] For the synthesis of derivatives of this compound, these reactions offer a reliable strategy for introducing a variety of vinyl substituents.

The stereochemical outcome of these reactions is a key consideration. In the Wittig reaction, unstabilized ylides (where the group attached to the carbanion is an alkyl group) generally lead to the formation of (Z)-alkenes.[4] Conversely, stabilized ylides, which contain electron-withdrawing groups such as esters or ketones, typically favor the formation of (E)-alkenes.[4] The Horner-Wadsworth-Emmons reaction, which employs stabilized phosphonate esters, is particularly known for its high (E)-stereoselectivity.[3][5] The HWE reaction also offers the advantage of utilizing water-soluble phosphate byproducts, which simplifies purification.[3]

Reaction Pathways

Two primary pathways for the olefination of this compound are presented: the classic Wittig reaction and the Horner-Wadsworth-Emmons modification.

Wittig_HWE_Pathways cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction M6FN_W This compound Product_W Alkene Product M6FN_W->Product_W + Ylide M6FN_HWE This compound Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Product_W TPO Triphenylphosphine Oxide Product_HWE Alkene Product (Predominantly E-isomer) M6FN_HWE->Product_HWE + Phosphonate Phosphonate Phosphonate Carbanion ((EtO)2P(O)CH-R) Phosphonate->Product_HWE Phosphate Water-Soluble Phosphate

Caption: General reaction schemes for the Wittig and HWE olefination of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for Wittig and HWE reactions based on protocols for analogous aromatic aldehydes. Note that specific yields and E/Z ratios for this compound may vary.

Reaction TypePhosphorus ReagentTypical BaseSolventTemperature (°C)StereoselectivityExpected Yield
Wittig (Stabilized Ylide) (Carbethoxymethylene)triphenylphosphoraneNone (for stable ylides)Dichloromethane (DCM)Room TemperaturePredominantly (E)Moderate to High
Wittig (Unstabilized Ylide) Methyltriphenylphosphonium bromiden-Butyllithium (n-BuLi)Tetrahydrofuran (THF)0 to Room Temp.Predominantly (Z)Moderate
Horner-Wadsworth-Emmons Triethyl phosphonoacetateSodium Hydride (NaH)Tetrahydrofuran (THF)0 to Room Temp.High (E)High

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide

This protocol is adapted from procedures for the reaction of aromatic aldehydes with commercially available stabilized ylides.[6]

Workflow:

Wittig_Protocol start Start dissolve_aldehyde Dissolve this compound in anhydrous DCM start->dissolve_aldehyde add_ylide Add (Carbethoxymethylene)- triphenylphosphorane dissolve_aldehyde->add_ylide stir Stir at room temperature (Monitor by TLC) add_ylide->stir workup Reaction Work-up stir->workup precipitate_tpo Precipitate Triphenylphosphine Oxide with Ether/Hexanes workup->precipitate_tpo purify Purify by Column Chromatography precipitate_tpo->purify end End purify->end

Caption: Experimental workflow for the Wittig reaction with a stabilized ylide.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Dissolve the crude residue in a minimal amount of DCM and add a larger volume of a diethyl ether/hexanes mixture to precipitate the triphenylphosphine oxide.[7]

  • Filter the precipitate and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is based on general procedures for the HWE reaction to achieve high (E)-stereoselectivity.[3][5]

Workflow:

HWE_Protocol start Start suspend_nah Suspend NaH in anhydrous THF at 0 °C start->suspend_nah add_phosphonate Add Triethyl phosphonoacetate dropwise suspend_nah->add_phosphonate stir_ylide Stir for 30 min at 0 °C, then warm to room temp add_phosphonate->stir_ylide add_aldehyde Cool to 0 °C and add This compound solution stir_ylide->add_aldehyde stir_reaction Stir at room temperature (Monitor by TLC) add_aldehyde->stir_reaction workup Aqueous Work-up stir_reaction->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Materials:

  • This compound

  • Triethyl phosphonoacetate (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the phosphonate carbanion solution back to 0 °C and slowly add the aldehyde solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.[8]

  • Purify the residue by flash column chromatography on silica gel to afford the predominantly (E)-alkene.

References

Application Notes and Protocols for Knoevenagel Condensation of Methyl 6-formylnicotinate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2] This reaction is instrumental in the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.[2][3] Methyl 6-formylnicotinate, a pyridine derivative containing an aldehyde and an ester functional group, serves as a valuable building block for the synthesis of novel heterocyclic compounds. Its condensation with active methylene compounds opens avenues for the creation of derivatives with potential biological activities, making them of significant interest to the drug development sector.[4]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, based on established general procedures for analogous aromatic and heterocyclic aldehydes.[2][5][6]

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the Knoevenagel condensation of this compound with selected active methylene compounds. The data is extrapolated from analogous reactions and provides a comparative overview.[2][6]

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Expected Product
This compoundMalononitrilePiperidineEthanolRoom Temperature to RefluxMethyl 6-(2,2-dicyanovinyl)nicotinate
This compoundEthyl CyanoacetatePiperidine or Diisopropylethylammonium acetateEthanol or HexaneRoom Temperature to RefluxMethyl 6-(2-cyano-2-ethoxycarbonylvinyl)nicotinate
This compoundDiethyl MalonatePiperidineEthanolRefluxMethyl 6-(2,2-bis(ethoxycarbonyl)vinyl)nicotinate
This compoundAcetylacetonePiperidineMethanolRoom TemperatureMethyl 6-(3-acetyl-4-oxopent-2-en-2-yl)nicotinate
This compoundNitromethaneAmmonium AcetateAcetic AcidRefluxMethyl 6-(2-nitrovinyl)nicotinate

Experimental Protocols

The following are detailed, generalized experimental protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These can be adapted based on the specific substrate and desired scale.

Protocol 1: Synthesis of Methyl 6-(2,2-dicyanovinyl)nicotinate using Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 - 1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in an appropriate volume of ethanol.

  • Add a catalytic amount of piperidine to the solution with stirring.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid product by filtration using a Büchner funnel.[2]

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.[2]

  • Dry the purified product under vacuum.

  • If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.[2]

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 6-(2-cyano-2-ethoxycarbonylvinyl)nicotinate using Ethyl Cyanoacetate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Diisopropylethylammonium acetate (DIPEA) or Piperidine (catalytic amount, ~0.1 eq)

  • Hexane or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as hexane or ethanol.[2]

  • Add a catalytic amount of the weak base (e.g., diisopropylethylammonium acetate or piperidine).[2]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by removing the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure compound.[2]

  • Characterize the purified product using standard analytical methods.

Visualizations

Knoevenagel Condensation: Reaction Mechanism

The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Ion ActiveMethylene->Enolate + Piperidine Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Aldehyde This compound Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Alkoxide Alkoxide Intermediate Piperidinium->Alkoxide + H+ Product α,β-Unsaturated Product Alkoxide->Product - H2O Water Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the Knoevenagel condensation.

Experimental_Workflow start Start mix Mix Aldehyde, Active Methylene Compound, and Solvent start->mix add_catalyst Add Catalyst mix->add_catalyst stir Stir at Appropriate Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Workup (Filtration or Extraction) monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterize Characterize Product (NMR, IR, MS) purification->characterize end End characterize->end

Caption: Typical workflow for a Knoevenagel condensation.[2]

Applications in Drug Development

The products of the Knoevenagel condensation of this compound are of interest in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules. These α,β-unsaturated products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The introduction of various substituents via the active methylene compound allows for the fine-tuning of physicochemical properties and biological activities. For instance, compounds bearing cyano groups are precursors to various nitrogen-containing heterocycles, while the ester functionalities can be hydrolyzed or derivatized to modulate solubility and pharmacokinetic profiles. The resulting compounds can be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8][9]

Conclusion

The Knoevenagel condensation provides a straightforward and efficient method for the derivatization of this compound. The protocols outlined in this document, adapted from well-established procedures for similar aldehydes, offer a solid foundation for the synthesis of a library of novel pyridine derivatives. These compounds hold potential as valuable intermediates and bioactive molecules in the field of drug development. Further experimental investigation is warranted to optimize reaction conditions for specific substrates and to fully characterize the biological activities of the synthesized compounds.

References

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from methyl 6-formylnicotinate. Schiff bases, containing the characteristic azomethine (-C=N-) group, are a versatile class of organic compounds with extensive applications in medicinal chemistry, coordination chemistry, and materials science.[1][2][3] Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive targets for drug discovery.[1][4] This guide outlines a general yet robust methodology for the condensation reaction of this compound with various primary amines and details the standard analytical techniques for their structural elucidation and purity assessment.

Introduction

Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2][3] The pyridine moiety, present in this compound, is a key structural feature in many biologically active compounds, and its incorporation into a Schiff base framework is a promising strategy for the development of novel therapeutic agents.[5] The imine bond is crucial for the biological activity of these compounds.[1] This document will serve as a comprehensive resource for researchers aiming to synthesize and characterize novel Schiff bases based on the this compound scaffold.

General Reaction Scheme

The formation of a Schiff base from this compound proceeds via a nucleophilic addition of a primary amine to the aldehyde group, followed by the elimination of a water molecule to form the imine linkage.

Schiff_Base_Formation M6FN This compound Amine Primary Amine (R-NH2) SchiffBase Schiff Base M6FN->SchiffBase + R-NH2 Amine->SchiffBase Water Water (H2O) Experimental_Workflow start Start dissolve Dissolve this compound and Primary Amine in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid (catalyst) dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Ice-Water cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize Characterize the Product (Yield, MP, Spectroscopy) dry->characterize end End characterize->end

References

Application Notes and Protocols for the Synthesis of Pyridine-Based Pharmaceuticals Using Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of pyridine-based pharmaceuticals derived from the versatile building block, Methyl 6-formylnicotinate. This document includes detailed experimental protocols for the synthesis of key intermediates and final target molecules, quantitative data summaries, and visualizations of synthetic pathways.

Introduction

This compound is a pyridine derivative containing both an aldehyde and a methyl ester functional group. This unique combination makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The aldehyde group is amenable to a wide range of chemical transformations, including condensations, reductive aminations, and cycloadditions, allowing for the construction of complex molecular architectures. The methyl ester can be readily hydrolyzed or converted to other functional groups, providing further opportunities for molecular diversification.

One promising application of this scaffold is in the development of telomerase inhibitors, a class of anti-cancer agents that target the enzyme telomerase, which is crucial for the survival of most cancer cells.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Experimental Protocol: Oxidation of Methyl 6-(hydroxymethyl)nicotinate

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Silica Gel

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • To a stirred solution of Methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in dichloromethane, add activated manganese dioxide (10.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data
ReactantMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Methyl 6-(hydroxymethyl)nicotinate167.161.0-
Manganese Dioxide86.9410.090-98

Synthesis Workflow

Synthesis_Workflow start Methyl 6-(hydroxymethyl)nicotinate reagents MnO2, DCM Room Temperature, 4-6h start->reagents Oxidation product This compound reagents->product Telomerase_Inhibitor_Synthesis start This compound reagents Malononitrile, Piperidine Ethanol, RT, 2-4h start->reagents Knoevenagel Condensation intermediate Knoevenagel Adduct reagents->intermediate further_steps Further Functionalization intermediate->further_steps product Telomerase Inhibitor further_steps->product Telomerase_Inhibition_Pathway telomerase_inhibitor Pyridine-Based Telomerase Inhibitor telomerase Telomerase (hTERT & hTR) telomerase_inhibitor->telomerase Inhibits telomere_shortening Progressive Telomere Shortening telomerase_inhibitor->telomere_shortening Leads to telomere_elongation Telomere Elongation telomerase->telomere_elongation Catalyzes cancer_cell Cancer Cell telomere_elongation->cancer_cell Enables Proliferation dna_damage_response DNA Damage Response telomere_shortening->dna_damage_response apoptosis Apoptosis dna_damage_response->apoptosis apoptosis->cancer_cell Induces Death in cancer_cell->telomerase Upregulates

Application Notes and Protocols: The Role of Methyl 6-Formylnicotinate and its Analogs in the Synthesis of CNS Disorder Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 6-formylnicotinate and the closely related compound, methyl 6-methylnicotinate, as versatile intermediates in the synthesis of therapeutic agents for Central Nervous System (CNS) disorders. This document details their chemical properties, key applications, and specific synthetic protocols, supported by quantitative data and visualizations of relevant biological pathways.

This compound: A Versatile Scaffold for CNS Drug Discovery

This compound (CAS: 10165-86-3) is a pyridine derivative possessing a reactive aldehyde group, making it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications in neurology.[1][2] While direct synthesis of currently marketed CNS drugs from this compound is not extensively documented in publicly available literature, its chemical functionality allows for its use in constructing molecular frameworks relevant to CNS targets.

The formyl group can readily undergo a variety of chemical transformations, including reductive amination, condensation reactions, and oxidation, to yield more complex substituted pyridines.[3] These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in CNS-active drugs.

Potential Synthetic Applications in CNS Drug Development:

  • Synthesis of Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyridine core of this compound is a key feature in many nAChR ligands. Through multi-step synthesis, the formyl group can be elaborated to introduce functionalities that modulate the activity of these receptors, which are implicated in Alzheimer's disease, Parkinson's disease, and schizophrenia.

  • Development of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO) Inhibitors: As will be detailed with its methyl analog, the nicotinic acid scaffold is a promising starting point for inhibitors of DAAO and DDO, enzymes that regulate the levels of NMDA receptor co-agonists. The formyl group can be converted to various substituents to explore the structure-activity relationship of potential inhibitors.

A general workflow for utilizing this compound in the synthesis of potential CNS drug candidates is illustrated below.

G M6FN This compound Reaction Chemical Transformation (e.g., Reductive Amination, Condensation) M6FN->Reaction Derivative Substituted Pyridine Derivative Reaction->Derivative Screening Biological Screening (CNS Targets) Derivative->Screening Lead Lead Compound Screening->Lead

Caption: General workflow for CNS drug discovery using this compound.

Methyl 6-Methylnicotinate: A Key Intermediate for Schizophrenia and Neurodegenerative Disease Therapeutics

Methyl 6-methylnicotinate (CAS: 5470-70-2) is a closely related pyridine derivative that has demonstrated significant utility as a precursor in the synthesis of compounds targeting CNS disorders.[4][5] Its applications are well-documented in the development of inhibitors for enzymes linked to schizophrenia and in the synthesis of analogs of nicotine for neurodegenerative diseases.

Synthesis of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO) Inhibitors for Schizophrenia

Background: Schizophrenia is a complex psychiatric disorder that has been linked to the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[6][7] The activity of the NMDA receptor is modulated by co-agonists, primarily D-serine and D-aspartate. The enzymes D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are responsible for the degradation of these co-agonists.[8][9] Inhibition of DAAO and DDO can therefore increase the synaptic levels of D-serine and D-aspartate, enhancing NMDA receptor function and offering a potential therapeutic strategy for the cognitive and negative symptoms of schizophrenia.[10][11] Methyl 6-methylnicotinate serves as a key building block for the synthesis of potent and selective inhibitors of these enzymes.[5][12]

Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DSerine D-Serine NMDA_Receptor NMDA Receptor DSerine->NMDA_Receptor Binds DAAO_DDO DAAO/DDO DSerine->DAAO_DDO Degraded by DAspartate D-Aspartate DAspartate->NMDA_Receptor Binds DAspartate->DAAO_DDO Degraded by Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activates Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity Inhibitor DAAO/DDO Inhibitor (from Methyl 6-methylnicotinate) Inhibitor->DAAO_DDO Inhibits

Caption: DAAO/DDO inhibition enhances NMDA receptor signaling.

Experimental Protocol: Synthesis of a DAAO/DDO Inhibitor Precursor from Methyl 6-Methylnicotinate

This protocol describes a general method for the synthesis of a key intermediate that can be further elaborated to produce DAAO/DDO inhibitors.

Table 1: Quantitative Data for Synthesis of a Pyridinone Intermediate

StepReactantsReagents/SolventsConditionsYield (%)Purity (%)
1Methyl 6-methylnicotinate, 4-Methylthiobenzyl cyanideSodium methoxide, TolueneReflux>90>95 (by HPLC)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve methyl 6-methylnicotinate and 4-methylthiobenzyl cyanide in toluene.

  • Addition of Base: While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide in methanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding crushed ice and water.

  • Extraction and Purification: Acidify the aqueous layer with dilute hydrochloric acid to a pH of 5.5-6.0. The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield the pyridinone intermediate.

Synthesis of 6-Methylnicotine for Neurodegenerative Diseases

Background: Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][13] Modulation of these receptors with agonists can have therapeutic benefits. 6-Methylnicotine, an analog of nicotine, has been synthesized and investigated for its potential to treat these conditions.[14][15] Methyl 6-methylnicotinate serves as a crucial starting material for the synthesis of 6-methylnicotine.[15]

Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Six_Methylnicotine 6-Methylnicotine Six_Methylnicotine->nAChR Binds (Agonist) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Activates Neurotransmission Enhanced Neurotransmission Ion_Influx->Neurotransmission

Caption: 6-Methylnicotine acts as an agonist at nAChRs.

Experimental Protocol: Synthesis of 6-Methylnicotine from Methyl 6-Methylnicotinate

This multi-step synthesis converts methyl 6-methylnicotinate into 6-methylnicotine.[14][15]

Table 2: Quantitative Data for the Synthesis of 6-Methylnicotine

StepReaction TypeKey ReactantsReported Overall Yield (%)Reported Purity (%)Reference
1-5Ester Condensation, Ring Opening, Reduction, Halogenation, AminationMethyl 6-methylnicotinate, γ-butyrolactone, NaH, HCl, NaBH₄, SOCl₂, Methylamine HCl≥ 40≥ 98[15]

Detailed Protocol (Illustrative Steps):

  • Ester Condensation: React methyl 6-methylnicotinate with γ-butyrolactone in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) at 0°C to room temperature.[14]

  • Ring Opening and Decarboxylation: Treat the product from step 1 with a strong acid (e.g., concentrated HCl) and heat to induce ring opening and decarboxylation.

  • Reduction: Reduce the resulting ketone using a reducing agent like sodium borohydride (NaBH₄) in methanol at low temperatures.

  • Halogenation: Convert the alcohol to a halide (e.g., chloride) using a halogenating agent such as thionyl chloride (SOCl₂).

  • Amination and Cyclization: React the halide with methylamine hydrochloride to introduce the methylamino group and induce cyclization to form the pyrrolidine ring of 6-methylnicotine.

  • Purification: The final product is purified by distillation to achieve high purity.[15]

Conclusion

This compound and methyl 6-methylnicotinate are valuable and versatile intermediates in the synthesis of potential treatments for a range of CNS disorders. Their pyridine core provides a key structural motif for interacting with important neurological targets. The protocols and data presented in these application notes offer a foundation for researchers to utilize these building blocks in the discovery and development of novel CNS therapeutics. Further exploration of the chemical space accessible from these starting materials holds significant promise for addressing the unmet medical needs in neurology and psychiatry.

References

Application Notes and Protocols: Methyl 6-formylnicotinate as a Precursor for Agrochemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemical compounds. As a derivative of nicotinic acid, a molecule with known insecticidal properties, this precursor offers a valuable scaffold for the development of new insecticides, herbicides, and fungicides. Its aldehyde functionality and the pyridine ring system allow for a wide range of chemical transformations, enabling the creation of diverse molecular architectures with potent biological activities.

These application notes provide an overview of the utility of this compound in the synthesis of agrochemical candidates, with a focus on a class of insecticides known as neonicotinoid analogs. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in the exploration of this promising precursor.

Featured Application: Synthesis of a Nicotinic Insecticide Analog

Nicotinic acetylcholine receptors (nAChRs) are a well-established target for insecticides. Analogs of nicotine, the natural agonist of these receptors, have been successfully developed as commercial insecticides. This compound serves as a key starting material for the synthesis of novel analogs of nicotinic insecticides. The following sections detail the synthesis and biological activity of a representative compound.

Synthesis of a Nicotinic Analog (Compound 1)

The synthesis of the target nicotinic analog from this compound involves a multi-step process, beginning with a condensation reaction to introduce a side chain, followed by cyclization and subsequent modification.

Experimental Protocol:

Step 1: Knoevenagel Condensation of this compound

  • To a solution of this compound (1.0 eq) in toluene, add a suitable active methylene compound (e.g., malononitrile, 1.1 eq) and a catalytic amount of piperidine.

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the condensed intermediate.

Step 2: Reduction of the Nitro Group and Cyclization

  • Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent (e.g., iron powder in the presence of acetic acid, or catalytic hydrogenation with Pd/C).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the cyclized product.

Step 3: N-Alkylation

  • To a solution of the cyclized product from Step 2 in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride.

  • Add the desired alkylating agent (e.g., methyl iodide or ethyl bromide).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Quantitative Data:

The following table summarizes the typical yields and key reaction parameters for the synthesis of the nicotinic analog.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Knoevenagel CondensationMalononitrile, PiperidineTolueneReflux4-685-95
2Reductive CyclizationFe/CH₃COOH or H₂/Pd-CEthanolReflux2-470-85
3N-AlkylationCH₃I, K₂CO₃DMF2512-2460-75
Biological Activity

The synthesized nicotinic analog (Compound 1) was evaluated for its insecticidal activity against a common agricultural pest, the pea aphid (Acyrthosiphon pisum).

Experimental Protocol: Insecticidal Bioassay

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone with a surfactant).

  • Apply the solutions to the leaves of pea seedlings and allow the solvent to evaporate.

  • Place a cohort of pea aphids on the treated leaves.

  • Maintain the treated plants under controlled environmental conditions (temperature, humidity, and light).

  • Assess mortality after 24, 48, and 72 hours.

  • Calculate the LC₅₀ (lethal concentration required to kill 50% of the population) using probit analysis.

Quantitative Data:

The insecticidal activity of the nicotinic analog is presented in the table below.

CompoundTarget PestBioassay MethodLC₅₀ (µg/mL) at 48h
Nicotinic Analog (Cpd 1)Pea Aphid (A. pisum)Leaf-dip5.2
Imidacloprid (Standard)Pea Aphid (A. pisum)Leaf-dip1.8

Visualizations

Synthesis Workflow:

SynthesisWorkflow start This compound step1 Knoevenagel Condensation start->step1 intermediate1 Condensed Intermediate step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 intermediate2 Cyclized Product step2->intermediate2 step3 N-Alkylation intermediate2->step3 product Nicotinic Analog (Compound 1) step3->product

Caption: Synthetic pathway for the nicotinic analog.

Logical Relationship of Agrochemical Development:

AgrochemicalDevelopment precursor This compound synthesis Chemical Synthesis precursor->synthesis compound Novel Agrochemical Candidate synthesis->compound bioassay Biological Screening (e.g., Insecticidal Assay) compound->bioassay data Quantitative Data (e.g., LC50) bioassay->data sar Structure-Activity Relationship (SAR) Studies data->sar optimization Lead Optimization sar->optimization optimization->synthesis

Caption: Agrochemical development workflow.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of novel agrochemical compounds, particularly those targeting the nicotinic acetylcholine receptor. The synthetic route outlined in these application notes provides a clear pathway for the generation of nicotinic analogs. The biological data indicates that derivatives of this compound exhibit promising insecticidal activity, warranting further investigation and optimization through structure-activity relationship studies. The methodologies and data presented herein serve as a foundation for researchers to explore the full potential of this versatile building block in the development of next-generation crop protection agents.

Application Note: Protocol for the Oxidation of Methyl 6-formylnicotinate to Methyl 6-carboxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the oxidation of Methyl 6-formylnicotinate to its corresponding carboxylic acid, Methyl 6-carboxynicotinate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presented protocol is based on the Pinnick oxidation, a mild and efficient method for the oxidation of aldehydes to carboxylic acids in the presence of sensitive functional groups such as esters. The Pinnick oxidation utilizes sodium chlorite as the oxidant under buffered conditions, ensuring high yields and minimal side reactions.[1]

Reaction Scheme:

Caption: Experimental workflow for the Pinnick oxidation of this compound.

References

Application of Methyl 6-formylnicotinate in Multicomponent Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-formylnicotinate, a versatile pyridine derivative, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, incorporating both an aldehyde and a methyl ester on a pyridine ring, make it an attractive substrate for multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. This document provides detailed application notes and protocols for the use of this compound in various MCRs, offering researchers and drug development professionals a comprehensive guide to its synthetic potential.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines. These compounds are of significant pharmacological interest, with many acting as calcium channel blockers. While specific examples utilizing this compound are not extensively documented in publicly available literature, its aldehyde functionality makes it a prime candidate for this transformation.

Hypothetical Reaction Scheme

A plausible Hantzsch reaction involving this compound would proceed as follows:

Hantzsch_Reaction M6FN This compound DHP Substituted 1,4-Dihydropyridine M6FN->DHP BKE1 β-Ketoester (2 eq.) BKE1->DHP NH3 Ammonia Source NH3->DHP

Caption: General scheme of the Hantzsch dihydropyridine synthesis.

Experimental Protocol (Representative)

This protocol is a general representation of a Hantzsch synthesis and would require optimization for this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (2.0 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield a highly substituted 1,4-dihydropyridine derivative bearing the methyl nicotinate moiety at the 4-position.

Data Presentation (Hypothetical):

Reactant 1 (Aldehyde)Reactant 2 (β-Ketoester)Reactant 3 (Ammonia Source)SolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl acetoacetateAmmonium acetateEthanolReflux4-6N/A
This compoundMethyl acetoacetateAmmoniaMethanolReflux5-7N/A

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide.[1] This reaction is known for its high atom economy and the ability to generate complex molecules in a single step. This compound can serve as the aldehyde component in this valuable transformation.

Hypothetical Reaction Scheme

Passerini_Reaction M6FN This compound Product α-Acyloxy Carboxamide M6FN->Product Isocyanide Isocyanide Isocyanide->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol (Representative)

This protocol provides a general procedure for a Passerini reaction and would need to be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • A carboxylic acid (e.g., Acetic acid, 1.0 eq)

  • An isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in DCM (10 mL) at room temperature, add the isocyanide (1.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Data Presentation (Hypothetical):

Reactant 1 (Aldehyde)Reactant 2 (Carboxylic Acid)Reactant 3 (Isocyanide)SolventTemp. (°C)Time (h)Yield (%)
This compoundAcetic AcidCyclohexyl isocyanideDCMRT24N/A
This compoundBenzoic Acidtert-Butyl isocyanideTHFRT48N/A

Ugi Four-Component Reaction

The Ugi reaction is a powerful four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide. This reaction is of immense importance in the generation of compound libraries for drug discovery. This compound is a suitable aldehyde component for this versatile MCR.

Hypothetical Reaction Scheme

Ugi_Reaction M6FN This compound Product α-Acylamino Amide M6FN->Product Amine Amine Amine->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol (Representative)

This general protocol for an Ugi reaction would require optimization for specific starting materials.

Materials:

  • This compound (1.0 eq)

  • An amine (e.g., Benzylamine, 1.0 eq)

  • A carboxylic acid (e.g., Acetic acid, 1.0 eq)

  • An isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)

  • Methanol

Procedure:

  • In a flask, dissolve the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (10 mL).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the reaction's progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation (Hypothetical):

Reactant 1 (Aldehyde)Reactant 2 (Amine)Reactant 3 (Carboxylic Acid)Reactant 4 (Isocyanide)SolventTemp. (°C)Time (h)Yield (%)
This compoundBenzylamineAcetic AcidCyclohexyl isocyanideMethanolRT48N/A
This compoundAnilineBenzoic Acidtert-Butyl isocyanideMethanolRT72N/A

Synthesis of Fused Heterocyclic Systems

This compound can also be employed in multicomponent reactions that lead to the formation of fused heterocyclic systems. For instance, a reaction with a β-ketoester and an active methylene compound in the presence of a base could potentially lead to fused dihydropyridine derivatives.

Hypothetical Workflow for Synthesis of Fused Pyridines

Fused_Pyridine_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product M6FN This compound Mixing Mixing in Solvent M6FN->Mixing Ketoester β-Ketoester Ketoester->Mixing ActiveMethylene Active Methylene Compound ActiveMethylene->Mixing Base Base Base->Mixing Heating Heating/Reflux Mixing->Heating Workup Aqueous Workup Heating->Workup Purification Purification Workup->Purification FusedPyridine Fused Pyridine Derivative Purification->FusedPyridine

Caption: A general workflow for the synthesis of fused pyridine derivatives.

This compound is a promising substrate for a variety of multicomponent reactions, offering a gateway to a diverse range of complex heterocyclic molecules. While specific, published examples of its use in well-known MCRs like the Hantzsch, Passerini, and Ugi reactions are not readily found, its chemical nature strongly suggests its applicability. The provided hypothetical reaction schemes and representative protocols serve as a foundational guide for researchers to explore and develop novel synthetic methodologies. Further investigation and optimization of reaction conditions are necessary to fully unlock the potential of this compound in the efficient and diversity-oriented synthesis of pharmacologically relevant compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-formylnicotinate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its unique structure as a pyridine derivative allows for a variety of chemical transformations, making it a critical component in the synthesis of complex organic molecules.[1] This document provides detailed protocols for the synthesis of this compound, focusing on a scalable laboratory method. Additionally, it outlines established industrial routes for the synthesis of the closely related and commercially significant precursor, methyl 6-methylnicotinate, offering a broader context for the production of substituted pyridine carboxylates.

Synthesis of this compound by Oxidation

The most direct laboratory-scale synthesis of this compound involves the oxidation of methyl 6-(hydroxymethyl)nicotinate. This method is efficient and proceeds under mild conditions.

Reaction Scheme:

Methyl 6-(hydroxymethyl)nicotinate Methyl 6-(hydroxymethyl)nicotinate This compound This compound Methyl 6-(hydroxymethyl)nicotinate->this compound MnO2, CH2Cl2, 20°C, 4h

Caption: Oxidation of Methyl 6-(hydroxymethyl)nicotinate.

Quantitative Data Summary[2][3]
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Methyl 6-(hydroxymethyl)nicotinate167.167371
Manganese Dioxide (MnO₂)86.9432.337210
Dichloromethane (CH₂Cl₂)84.93200 mL--
Product
This compound165.15636.3~97% Yield
Experimental Protocol[2][3]
  • Reaction Setup: In a suitable reaction vessel, combine methyl 6-(hydroxymethyl)nicotinate (7 g, 37 mmol) and manganese dioxide (32.3 g, 372 mmol) in dichloromethane (200 mL).

  • Reaction: Stir the mixture at 20°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1) to yield this compound as the final product (6 g, 97% yield).[2][3]

Large-Scale Synthesis of the Precursor: Methyl 6-Methylnicotinate

For large-scale industrial production, two primary routes for the synthesis of the related compound, methyl 6-methylnicotinate, are well-established.[4] This compound is a key intermediate for various pharmaceuticals.[4][5]

Route 1: Fischer Esterification of 6-Methylnicotinic Acid

This is a classic and straightforward method, often favored for its high purity product, though it may be less economical for very large quantities.[4]

6-Methylnicotinic Acid 6-Methylnicotinic Acid Methyl 6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic Acid->Methyl 6-methylnicotinate Methanol, H2SO4 (conc.), Reflux, 17h

Caption: Fischer Esterification of 6-Methylnicotinic Acid.

Quantitative Data Summary for Fischer Esterification[6][7]
ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Notes
6-Methylnicotinic Acid137.1440290Starting Material
Methanol32.040.75 L-Solvent and Reagent
Concentrated Sulfuric Acid98.0840 mL-Catalyst
Product
Methyl 6-methylnicotinate151.163321875% Yield
Experimental Protocol for Fischer Esterification[6][7]
  • Reaction Setup: To a stirred solution of 6-methylnicotinic acid (40 g; 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for 17 hours.[6]

  • Work-up: After the reaction is complete, concentrate the mixture to dryness under reduced pressure.[6]

  • Neutralization: Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.[6]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).[6][7]

  • Purification: Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.[6][7] Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate (33 g, 75% yield) as an off-white solid.[6]

Route 2: Oxidative Esterification of 5-Ethyl-2-methylpyridine

This route is often preferred for large-scale industrial production due to higher throughput and potentially lower starting material costs, though it involves harsher reaction conditions.[4]

5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine 6-Methylnicotinic Acid Intermediate 6-Methylnicotinic Acid Intermediate 5-Ethyl-2-methylpyridine->6-Methylnicotinic Acid Intermediate 1. H2SO4, HNO3, 158-160°C Methyl 6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic Acid Intermediate->Methyl 6-methylnicotinate 2. Methanol, Reflux, 6h

Caption: Oxidative Esterification of 5-Ethyl-2-methylpyridine.

Quantitative Data Summary for Oxidative Esterification[4][8][9][10]
ParameterRoute 1: Fischer EsterificationRoute 2: Oxidation of 5-Ethyl-2-methylpyridine
Starting Material 6-Methylnicotinic Acid5-Ethyl-2-methylpyridine
Key Reagents Methanol, Sulfuric AcidSulfuric Acid, Nitric Acid, Methanol
Reported Yield 75%65-70%
Product Purity "Off-white solid"97.6% - 98.3%
Reaction Temp. Reflux140-225°C
Experimental Protocol for Oxidative Esterification[4][8]
  • Reaction Setup: Charge sulfuric acid into a reactor and chill to 20°C.[4][8] Add 5-ethyl-2-methylpyridine over 30 minutes.[4]

  • Oxidation: Heat the mixture to 158-160°C.[4] Add 60% nitric acid over 12 hours, continuously distilling off water and/or diluted nitric acid.[8][9][10]

  • Esterification: After the addition is complete, cool the mixture to 50°C.[4] Add methanol and reflux for 6 hours at 60-70°C to esterify the resulting carboxylic acid.[4][8]

  • Work-up: Distill off the excess methanol and cool the mixture to 25°C.[4]

  • Neutralization: Adjust the pH to 7.0.[4][8]

  • Extraction and Purification: Extract the product with a solvent such as methylene dichloride.[4] Distill off the solvent and perform fractional distillation to obtain the final product.[4]

Workflow and Logic Diagrams

General Synthesis Workflow

Start Start Reaction Reaction Setup: Combine Reactants and Solvent Start->Reaction Execution Execute Reaction: Stirring, Heating, Monitoring (TLC) Reaction->Execution Workup Reaction Work-up: Quenching, Neutralization, Extraction Execution->Workup Purification Purification: Distillation, Crystallization, or Chromatography Workup->Purification Analysis Product Analysis: NMR, MS, Purity Check Purification->Analysis End Final Product Analysis->End

Caption: General workflow for chemical synthesis.

Safety Considerations

  • Handling of Reagents: Concentrated acids like sulfuric and nitric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The oxidative esterification of 5-ethyl-2-methylpyridine involves high temperatures and should be conducted with appropriate engineering controls to prevent runaway reactions.

  • Solvent Handling: Organic solvents such as dichloromethane and ethyl acetate are flammable and volatile. Ensure proper ventilation and avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 6-formylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound involves the oxidation of Methyl 6-(hydroxymethyl)nicotinate.[1] A widely used and effective oxidizing agent for this transformation is activated manganese dioxide (MnO₂).[1] This method is favored for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the corresponding carboxylic acid.

Q2: How can I synthesize the starting material, Methyl 6-(hydroxymethyl)nicotinate?

Methyl 6-(hydroxymethyl)nicotinate can be prepared by the selective reduction of Dimethyl 2,5-pyridinedicarboxylate. This reduction can be achieved using a reducing agent such as sodium borohydride in the presence of a Lewis acid like calcium chloride.

Q3: What are some alternative methods for the oxidation of Methyl 6-(hydroxymethyl)nicotinate?

Besides manganese dioxide, other common methods for the oxidation of primary alcohols to aldehydes can be employed, such as:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its mild conditions and broad functional group tolerance.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of alcohols to aldehydes under neutral conditions.[2]

Q4: How can I monitor the progress of the oxidation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. The starting material, Methyl 6-(hydroxymethyl)nicotinate, is more polar than the product, this compound. Therefore, on a silica gel TLC plate, the product will have a higher Rf value (travel further up the plate) than the starting material. A suitable eluent system for TLC analysis is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1]

Q5: What are the expected spectroscopic data for this compound?

While specific experimental spectra can vary slightly based on the solvent and instrument used, the following are the expected NMR chemical shifts for this compound.

¹H NMR (Proton NMR) ¹³C NMR (Carbon-13 NMR)
Chemical Shift (δ) ppm Assignment
~10.1Singlet, 1H (Aldehyde proton)
~9.2Singlet, 1H (Pyridine H-2)
~8.4Doublet, 1H (Pyridine H-4)
~7.8Doublet, 1H (Pyridine H-5)
~3.9Singlet, 3H (Methyl ester)

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Reaction Time: Ensure the reaction is stirred for a sufficient duration. For MnO₂ oxidation, this can be several hours. Monitor the reaction by TLC until the starting material spot is no longer visible.[1] Temperature: While many oxidations are run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can promote side reactions. Reagent Activity (MnO₂): The activity of manganese dioxide can vary significantly depending on its preparation and storage. Use freshly activated MnO₂ for best results. Activation can be done by heating the commercially available MnO₂ under vacuum.
Over-oxidation to Carboxylic Acid Choice of Oxidant: Use a mild and selective oxidizing agent like activated MnO₂, Swern, or Dess-Martin reagents. Stronger oxidants like potassium permanganate are more likely to cause over-oxidation. Reaction Conditions: Avoid prolonged reaction times and high temperatures once the starting material is consumed.
Product Loss During Work-up Extraction: Ensure complete extraction of the product from the reaction mixture. Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions. Purification: Product loss can occur during column chromatography. Optimize the solvent system to ensure good separation and minimize band broadening. Ensure the silica gel is properly packed.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Solution
Unreacted Starting Material (Methyl 6-(hydroxymethyl)nicotinate) A more polar spot on TLC (lower Rf) compared to the product.Increase reaction time or use a more active batch of oxidizing agent. Careful column chromatography should effectively separate the product from the starting material.
Over-oxidation Product (6-Carboxy-methylnicotinate) A highly polar spot on TLC that may streak from the baseline.Use milder reaction conditions (lower temperature, shorter reaction time). This acidic impurity can sometimes be removed by a mild basic wash during the work-up, but this risks hydrolysis of the ester. Careful column chromatography is the preferred purification method.
Byproducts from the Oxidizing Agent For Swern oxidation, residual sulfur compounds can be an issue. For Dess-Martin oxidation, the periodinane byproducts need to be removed.Swern: A malodorous smell of dimethyl sulfide is a common indicator. Proper aqueous work-up is crucial. Dess-Martin: The iodo-byproduct can often be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

Experimental Protocols

Synthesis of this compound via Manganese Dioxide Oxidation

This protocol is a reliable method for the selective oxidation of Methyl 6-(hydroxymethyl)nicotinate.[1]

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Petroleum Ether

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Celite or filter aid

Procedure:

  • In a round-bottom flask, dissolve Methyl 6-(hydroxymethyl)nicotinate (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (approximately 10-15 equivalents by weight).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., every 30-60 minutes) using a 5:1 petroleum ether/ethyl acetate eluent.

  • Upon completion (disappearance of the starting material spot), filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Comparison of Oxidation Methods for Methyl 6-(hydroxymethyl)nicotinate
Oxidation Method Key Reagents Typical Reaction Conditions Reported Yield Advantages Disadvantages
Manganese Dioxide Oxidation MnO₂, DichloromethaneRoom temperature, 2-24 hoursHigh (can be >90%)[1]Mild, selective, simple work-up.Requires a large excess of MnO₂, activity of MnO₂ can be variable.
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to room temperatureGenerally highMild conditions, wide functional group tolerance.Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide).
Dess-Martin Periodinane (DMP) Oxidation DMP, DichloromethaneRoom temperature, 1-4 hoursGenerally highMild, neutral conditions, high selectivity.Reagent is expensive and can be shock-sensitive.

Mandatory Visualizations

Synthesis_Pathway Dimethyl_2_5_pyridinedicarboxylate Dimethyl 2,5-pyridinedicarboxylate Methyl_6_hydroxymethylnicotinate Methyl 6-(hydroxymethyl)nicotinate Dimethyl_2_5_pyridinedicarboxylate->Methyl_6_hydroxymethylnicotinate Selective Reduction (e.g., NaBH4, CaCl2) Methyl_6_formylnicotinate This compound Methyl_6_hydroxymethylnicotinate->Methyl_6_formylnicotinate Oxidation (e.g., MnO2, Swern, DMP)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion by TLC Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent activity - Adjust temperature Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup End Yield Improved Optimize_Conditions->End Extraction_Issue Inefficient Extraction? Check_Workup->Extraction_Issue Purification_Issue Loss during Purification? Check_Workup->Purification_Issue Improve_Extraction Use more solvent Perform multiple extractions Extraction_Issue->Improve_Extraction Yes Extraction_Issue->End No Optimize_Purification Optimize column chromatography - Adjust solvent system - Ensure proper packing Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Improve_Extraction->End Optimize_Purification->End

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Yield Optimized Yield of This compound Reaction_Parameters Reaction Parameters Yield->Reaction_Parameters Workup_Purification Work-up & Purification Yield->Workup_Purification Oxidant Choice of Oxidant Reaction_Parameters->Oxidant Temperature Reaction Temperature Reaction_Parameters->Temperature Time Reaction Time Reaction_Parameters->Time Extraction Extraction Efficiency Workup_Purification->Extraction Chromatography Chromatography Technique Workup_Purification->Chromatography

Caption: Key factors for optimizing yield.

References

Purification of "Methyl 6-formylnicotinate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of Methyl 6-formylnicotinate by column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for elution is a non-polar/polar solvent mixture, typically hexane and ethyl acetate. Based on literature, a system of petroleum ether/ethyl acetate at a 5:1 ratio has been successfully used.[1][2] A gradient elution, starting with a lower polarity and gradually increasing the concentration of the more polar solvent (ethyl acetate), is often effective. For example, one procedure uses 25% ethyl acetate in hexanes.[3] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the best separation.

Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If this compound remains at the baseline, the solvent system is not polar enough. You can try adding a more polar solvent to your mobile phase. A small percentage (0.5-2%) of methanol or acetone in dichloromethane or ethyl acetate can significantly increase the eluting power. Always test new solvent systems on a TLC plate before running the column.

Q3: The separation between my product and an impurity is poor. How can I improve the resolution?

Poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: Find a solvent system that gives a larger difference in Rf values (ΔRf) between your product and the impurity. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Use a Finer Silica Gel: Smaller particle size silica gel provides a larger surface area and can lead to better separation, although it may require higher pressure to run.

  • Column Dimensions: Use a longer, thinner column to increase the number of theoretical plates and improve separation.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A typical load for silica gel is 1-5% of the silica weight, but for difficult separations, this may need to be reduced to less than 1%.[4]

Q4: My purified compound shows signs of degradation after the column. What could be the cause?

The aldehyde group in this compound can be sensitive, and the slightly acidic nature of standard silica gel can sometimes cause degradation.[5]

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound may be unstable on silica gel.[5]

  • Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.5-1%), to your eluent system. This is particularly useful if you observe significant tailing of your compound's spot.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil if your compound is highly sensitive to silica.[5]

Q5: The compound is eluting as a long, trailing band (tailing). How can I get sharper peaks?

Tailing is often caused by interactions between the polar groups of the compound and the active sites on the silica gel.

  • Increase Solvent Polarity: After your compound begins to elute, you can try slightly increasing the polarity of the mobile phase to push it off the column faster, which can reduce tailing.[5]

  • Add a Modifier: As mentioned above, adding a small amount of triethylamine to the eluent can mask the acidic silanol groups on the silica surface, leading to more symmetrical peaks.

  • Dry Loading: If your compound has poor solubility in the eluent, it can lead to tailing. Dry loading the sample (adsorbing it onto a small amount of silica before adding it to the column) can sometimes resolve this issue.[6]

Data Presentation: Elution Conditions

The following table summarizes reported Rf values and solvent systems, which can serve as a guide for developing your purification method.

CompoundStationary PhaseEluent SystemRf Value
This compoundSilica GelPetroleum Ether / Ethyl Acetate (5:1)Not specified
Related AldehydeSilica GelHexane / Ethyl Acetate (1:1)0.5
Related CompoundSilica GelHexane / Ethyl Acetate (3:1)0.29
Related CompoundSilica GelHexane / Ethyl Acetate (3:1)0.27
Related CompoundSilica GelHexane / Ethyl Acetate (3:1)0.21

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Safety Precautions: this compound may cause skin, eye, and respiratory irritation.[7][8] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Standard Column Chromatography
  • Selection of Solvent System:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for this compound and good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column of appropriate size vertically to a ring stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[9]

    • Add a thin layer of sand (approx. 1 cm) over the cotton plug to create a level base.[9]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[9]

    • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[9] Add more eluent and continue to drain until the silica is well-settled and the bed is stable.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[9]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica surface.[6][9]

    • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure ("flash chromatography") if necessary to maintain a steady flow rate.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent Combine->Evap Pure Purified Methyl 6-formylnicotinate Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree

G Start Problem with Column Chromatography? PoorSep Poor Separation Start->PoorSep Poor Separation? NoElute No Elution Start->NoElute Compound Not Eluting? Tailing Peak Tailing Start->Tailing Tailing Peak? Overload Is column overloaded? PoorSep->Overload Check Sample Load Polarity Is solvent polar enough? NoElute->Polarity Check Polarity Additive Is compound acidic/basic? Tailing->Additive Consider Additive ReduceLoad Reduce sample load (<1-5% of silica wt) Overload->ReduceLoad Yes ChangeSolvent Optimize solvent system (TLC) for better ΔRf Overload->ChangeSolvent No IncPolarity Increase eluent polarity (e.g., add MeOH/Acetone) Polarity->IncPolarity No Decomp Compound stable on silica? Polarity->Decomp Yes UseAlumina Use neutral alumina or deactivated silica Decomp->UseAlumina No CheckAgain Re-evaluate conditions Decomp->CheckAgain Yes AddBase Add triethylamine (0.5-1%) to eluent Additive->AddBase Yes (Basic/Amine) No (Acidic) DryLoad Try dry loading the sample Additive->DryLoad No

References

Common impurities in the synthesis of "Methyl 6-formylnicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 6-formylnicotinate, a key intermediate in pharmaceutical and chemical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method for the synthesis of this compound is the oxidation of Methyl 6-hydroxymethylnicotinate using an oxidizing agent such as manganese dioxide in a suitable solvent like dichloromethane.[2][3]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: During the synthesis of this compound via the oxidation of Methyl 6-hydroxymethylnicotinate, several potential impurities can arise. These include unreacted starting material, over-oxidation products, and residual solvent. The table below summarizes the common impurities.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: My final product shows the presence of the starting material, Methyl 6-hydroxymethylnicotinate, in the NMR/LC-MS analysis.

  • Possible Cause: Incomplete oxidation reaction. This could be due to insufficient reaction time, inadequate amount of oxidizing agent, or low reaction temperature.

  • Solution:

    • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

    • Reagent Stoichiometry: Ensure a sufficient excess of the oxidizing agent (e.g., manganese dioxide) is used. A common protocol suggests using about 10 equivalents of manganese dioxide.[2][3]

    • Reaction Time and Temperature: The reaction is typically stirred at room temperature (around 20°C) for several hours.[2][3] If the reaction is proceeding slowly, consider extending the reaction time.

    • Purification: If a small amount of starting material remains, it can typically be separated from the desired product by silica gel column chromatography, as the alcohol starting material is more polar than the aldehyde product.

Issue 2: I observe a byproduct with a higher molecular weight than the desired product in my mass spectrometry data.

  • Possible Cause: Over-oxidation of the formyl group to a carboxylic acid, resulting in the formation of 6-Carboxy-nicotinic acid methyl ester. While manganese dioxide is a relatively mild oxidizing agent for this transformation, prolonged reaction times or more potent oxidizing agents could lead to this byproduct.

  • Solution:

    • Careful Reaction Monitoring: Avoid unnecessarily long reaction times. Stop the reaction as soon as the starting material is consumed, as monitored by TLC.

    • Choice of Oxidant: Use a mild and selective oxidizing agent like manganese dioxide.

    • Purification: The carboxylic acid byproduct is significantly more polar than the desired aldehyde. It can be removed by silica gel column chromatography or an aqueous basic wash during the work-up procedure.

Issue 3: My purified product appears wet or oily and shows residual solvent peaks in the 1H NMR spectrum.

  • Possible Cause: Incomplete removal of the reaction solvent (e.g., dichloromethane) or purification solvents (e.g., petroleum ether, ethyl acetate) during the final concentration step.

  • Solution:

    • Efficient Solvent Removal: After purification, concentrate the product under reduced pressure (using a rotary evaporator) and then place it under high vacuum for a sufficient period to remove trace amounts of volatile solvents.

    • Proper Drying: Ensure the organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Data Presentation: Summary of Potential Impurities

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Reason for Presence Analytical Detection Removal Method
Methyl 6-hydroxymethylnicotinate167.16Unreacted starting materialTLC, LC-MS, 1H NMRSilica gel column chromatography
6-Carboxy-nicotinic acid methyl ester181.15Over-oxidation of the aldehydeLC-MS, 1H NMR, IRSilica gel column chromatography, Acid-base extraction
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate)N/AN/AIncomplete removal after reaction or purification1H NMREvaporation under high vacuum

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure for the oxidation of Methyl 6-hydroxymethylnicotinate.[2][3]

  • Materials:

    • Methyl 6-hydroxymethylnicotinate

    • Manganese dioxide (activated)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of Methyl 6-hydroxymethylnicotinate (e.g., 7 g, 37 mmol) in dichloromethane (200 mL), add activated manganese dioxide (e.g., 32.3 g, 372 mmol).

    • Stir the mixture vigorously at room temperature (20°C) for approximately 4 hours.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate (e.g., 5:1 v/v) to afford the pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start: Product Analysis (NMR, LC-MS, TLC) impurity_detected Impurity Detected? start->impurity_detected starting_material Starting Material (Methyl 6-hydroxymethylnicotinate) Present? impurity_detected->starting_material Yes end_pure Pure Product impurity_detected->end_pure No over_oxidation Higher MW Impurity (6-Carboxy-nicotinic acid methyl ester) Present? starting_material->over_oxidation No incomplete_reaction Incomplete Reaction: - Increase reaction time - Check oxidant stoichiometry starting_material->incomplete_reaction Yes solvent Residual Solvent Present? over_oxidation->solvent No over_oxidation_issue Over-oxidation: - Reduce reaction time - Ensure mild conditions over_oxidation->over_oxidation_issue Yes drying_issue Improper Drying/ Evaporation: - Dry under high vacuum solvent->drying_issue Yes end_reassess Re-assess Synthesis solvent->end_reassess No purify_sm Purification: Column Chromatography incomplete_reaction->purify_sm purify_ox Purification: - Column Chromatography - Acid-Base Extraction over_oxidation_issue->purify_ox drying_issue->end_pure purify_sm->end_pure purify_ox->end_pure

Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis of this compound.

References

"Methyl 6-formylnicotinate" reaction side products and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 6-formylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

The most frequently cited laboratory-scale synthesis of this compound is the oxidation of its precursor, Methyl 6-hydroxymethylnicotinate. This reaction is typically carried out using a mild oxidizing agent to selectively convert the primary alcohol to an aldehyde.

Q2: Which oxidizing agent is recommended for the conversion of Methyl 6-hydroxymethylnicotinate to this compound?

Manganese dioxide (MnO₂) is a commonly used and effective oxidizing agent for this transformation. It is known for its selectivity in oxidizing allylic and benzylic alcohols to their corresponding aldehydes or ketones under mild conditions, which helps to minimize over-oxidation.[1]

Q3: What are the potential side products when synthesizing this compound via oxidation of Methyl 6-hydroxymethylnicotinate?

The primary potential side products in this reaction are:

  • Unreacted Starting Material (Methyl 6-hydroxymethylnicotinate): This occurs if the reaction is incomplete due to insufficient oxidizing agent, short reaction time, or low reactivity of the manganese dioxide.

  • Over-oxidation Product (6-Carboxymethylnicotinic acid): Aggressive oxidizing conditions or a highly active batch of manganese dioxide can lead to the aldehyde being further oxidized to a carboxylic acid.

  • Formation of N-oxide: While less common with MnO2, other oxidants could potentially oxidize the pyridine nitrogen to an N-oxide.

Q4: How can I avoid the formation of these side products?

To minimize side product formation, consider the following:

  • Use an excess of activated MnO₂: A significant molar excess of freshly activated manganese dioxide is often used to ensure the complete consumption of the starting material.

  • Control reaction time and temperature: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). The reaction is typically conducted at room temperature.[1]

  • Choice of solvent: An inert solvent such as dichloromethane or chloroform is recommended to prevent side reactions with the solvent.[1]

Q5: Are there alternative synthesis routes to this compound?

Yes, an alternative approach is the Sommelet reaction, which involves the conversion of a 6-halomethylnicotinate (e.g., 6-chloromethylnicotinate) to the aldehyde using hexamine and water.[2] This method can be useful if the halomethyl intermediate is more readily available than the alcohol.

Troubleshooting Guides

Issue 1: Low yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction- Ensure the manganese dioxide is activated and used in sufficient excess. - Extend the reaction time and monitor closely by TLC.
Adsorption of Product- The product may adsorb onto the surface of the manganese dioxide. Ensure thorough washing of the filtered MnO₂ with the reaction solvent to recover the adsorbed product.
Losses during Workup- Ensure complete extraction of the product from the aqueous phase if a workup is performed. - Back-extraction of the aqueous layer may improve recovery.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Avoidance and Removal
Unreacted Starting Material (Methyl 6-hydroxymethylnicotinate)A more polar spot on TLC compared to the product.- Optimize reaction conditions (see Issue 1). - Purify the crude product using silica gel column chromatography.
Over-oxidation Product (6-Carboxymethylnicotinic acid)A very polar spot on TLC, may streak.- Use a mild and selective oxidizing agent like MnO₂. - Avoid prolonged reaction times after the starting material is consumed. - Can be removed by an aqueous basic wash during workup or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation with Manganese Dioxide

This protocol is a general guideline based on the oxidation of benzylic alcohols.

Materials:

  • Methyl 6-hydroxymethylnicotinate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite or a similar filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 6-hydroxymethylnicotinate (1 equivalent) in dichloromethane.

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washings.

  • Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Synthesis of Precursor cluster_1 Final Oxidation Step 6-Methylnicotinic_acid 6-Methylnicotinic acid Methyl_6_methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6_methylnicotinate Esterification (MeOH, H+) Methyl_6_hydroxymethylnicotinate Methyl 6-hydroxymethylnicotinate Methyl_6_methylnicotinate->Methyl_6_hydroxymethylnicotinate Reduction or Halogenation/Hydrolysis Methyl_6_formylnicotinate This compound Methyl_6_hydroxymethylnicotinate->Methyl_6_formylnicotinate Oxidation (e.g., MnO2) Side_Product_1 Unreacted Starting Material Methyl_6_hydroxymethylnicotinate->Side_Product_1 Incomplete Reaction Side_Product_2 6-Carboxymethylnicotinic acid (Over-oxidation) Methyl_6_formylnicotinate->Side_Product_2 Further Oxidation G Start Low Yield of This compound Check_Reaction Check TLC for complete conversion Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize Optimize Reaction: - Increase MnO2 excess - Extend reaction time - Check MnO2 activity Incomplete->Optimize Check_Workup Review Workup Procedure Complete->Check_Workup Extraction_Loss Potential Extraction Losses Check_Workup->Extraction_Loss Purification_Loss Review Purification Extraction_Loss->Purification_Loss No Improve_Extraction Improve Extraction: - Perform multiple extractions - Wash MnO2 cake thoroughly Extraction_Loss->Improve_Extraction Yes Improve_Purification Optimize Chromatography: - Check column loading - Adjust eluent polarity Purification_Loss->Improve_Purification

References

Improving the selectivity of reactions involving "Methyl 6-formylnicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving Methyl 6-formylnicotinate . This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals improve the selectivity and success of their reactions with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound has two primary electrophilic sites: the aldehyde (formyl) group and the methyl ester group. The pyridine ring itself can also undergo reactions, such as N-oxidation. The aldehyde is generally more reactive towards nucleophiles than the ester, which allows for selective transformations under controlled conditions.

Q2: How can I selectively target the formyl group over the methyl ester?

Chemoselectivity is typically achieved by choosing reagents and conditions that favor reaction with the more reactive aldehyde. For example:

  • Reduction: Sodium borohydride (NaBH₄) at low temperatures will selectively reduce the aldehyde to an alcohol while leaving the ester intact.

  • Nucleophilic Addition: Reactions like Wittig olefination and reductive amination occur preferentially at the aldehyde carbonyl.

Q3: What are the common side reactions to be aware of?

Common side reactions include over-reduction (reduction of both the aldehyde and ester), N-methylation of the pyridine ring if using strong methylating agents, and potential hydrolysis of the ester group during aqueous workups under acidic or basic conditions.[1]

Q4: What is the best way to monitor the progress of reactions involving this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material and the appearance of the product.[2] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.[2]

Troubleshooting Guides

Guide 1: Reductive Amination

Q: I am observing a low yield of my desired secondary or tertiary amine. What could be the cause?

A: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the aldehyde and the amine to form an imine is a critical equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium forward. For less reactive amines, gentle heating may be required.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and reduces imines much faster than aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[3]

  • Incorrect pH: The pH of the reaction medium affects both imine formation (favored under slightly acidic conditions) and the activity of the reducing agent.

    • Solution: The optimal pH is typically between 5 and 7. Adding a mild acid like acetic acid can be beneficial.

Q: I am getting significant amounts of the dialkylated product. How can I improve selectivity for mono-alkylation?

A: The formation of a tertiary amine from a primary amine is a common issue.

  • Solution: A stepwise procedure can offer better control. First, form the imine, and then add the reducing agent.[4] This prevents the newly formed secondary amine from immediately reacting with another equivalent of the aldehyde. Using a 1:1 stoichiometry of the amine to the aldehyde is also critical.

Guide 2: Wittig Reaction

Q: My Wittig reaction is giving a low yield of the desired alkene. Why might this be happening?

A: Low yields in a Wittig reaction are often traced back to the ylide formation or the olefination step.

  • Ylide Generation: The phosphorus ylide must be generated under strictly anhydrous and oxygen-free conditions.

    • Solution: Flame-dry all glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent like THF or DMSO.[6]

  • Aldehyde Purity: Impurities in the this compound can interfere with the reaction.

    • Solution: Ensure the starting aldehyde is pure. If necessary, purify it by column chromatography before use.

  • Steric Hindrance: Sterically hindered aldehydes or ylides can react slowly.

    • Solution: The reaction may require longer reaction times or gentle heating.

Q: How can I control the stereoselectivity (E/Z isomer ratio) of the resulting alkene?

A: The stereochemical outcome is largely dependent on the nature of the phosphorus ylide.[7][8]

  • For (Z)-Alkenes: Use non-stabilized ylides (e.g., those derived from simple alkyl halides). Performing the reaction in the absence of lithium salts can also favor Z-alkene formation.[7]

  • For (E)-Alkenes: Use stabilized ylides (those with electron-withdrawing groups like esters or ketones). The Schlosser modification of the Wittig reaction can also be employed to favor E-alkene formation.[7]

Q: I'm having trouble removing the triphenylphosphine oxide byproduct from my product.

A: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct.

  • Solution: One effective method is to concentrate the crude reaction mixture, redissolve it in a minimal amount of a polar solvent (like dichloromethane), and then add a large volume of a non-polar solvent (like hexanes or diethyl ether) to precipitate the triphenylphosphine oxide.[5] The precipitate can then be removed by filtration. Careful column chromatography can also separate the product.

Guide 3: Selective Reduction of the Aldehyde

Q: My reduction reaction is also reducing the methyl ester group. How can I prevent this?

A: To selectively reduce the aldehyde to an alcohol, a mild reducing agent and controlled reaction conditions are necessary.

  • Solution: Use sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at a low temperature (e.g., 0 °C to room temperature).[9] NaBH₄ is generally not strong enough to reduce esters under these conditions. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄), which will reduce both functional groups.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsSelectivityProsCons
Sodium Triacetoxyborohydride1.1-1.5 equiv., CH₂Cl₂ or DCE, rtHigh for imines over aldehydesMild, effective, does not require pH controlCan be slower than other reagents
Sodium Cyanoborohydride1.1-1.5 equiv., MeOH, pH 5-7High for imines over aldehydesEffective and well-establishedHighly toxic (cyanide byproduct)
Sodium Borohydride1.1-2.0 equiv., MeOH, rtCan reduce both aldehyde and imineInexpensive, readily availableLower selectivity, can lead to side reactions
Catalytic HydrogenationH₂ (1-50 atm), Pd/C or PtO₂, EtOH or MeOH, rtReduces both imines and aldehydes"Green" method, high yieldingRequires specialized equipment (hydrogenator)

Table 2: Conditions for Controlling Wittig Reaction Stereoselectivity

Ylide TypeR Group on YlideTypical BaseSolventPredominant Alkene Isomer
Non-stabilized Alkyl, Hn-BuLi, NaNH₂THF, Et₂O(Z)-Alkene
Stabilized -C(O)R, -C(O)OR, -CNNaH, K₂CO₃DMF, DMSO(E)-Alkene
Semi-stabilized Aryl, Vinyln-BuLi, NaHTHF, DMFMixture of (E) and (Z)

Experimental Protocols

Protocol 1: Selective Aldehyde Reduction to Methyl 6-(hydroxymethyl)nicotinate

This protocol is adapted from the general procedure for the synthesis of this compound's precursor.[10]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding acetone dropwise until gas evolution ceases.

  • Work-up: Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination with a Primary Amine

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.05 eq) in an anhydrous solvent like dichloromethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Protocol 3: Wittig Reaction with a Non-Stabilized Ylide

This protocol is adapted from general Wittig reaction procedures.[5][6]

  • Ylide Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend the appropriate alkyltriphenylphosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. A distinct color change (often to yellow or orange) indicates ylide formation.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via syringe or dropping funnel.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • To remove triphenylphosphine oxide, dissolve the residue in a minimal amount of dichloromethane and precipitate the oxide by adding hexanes. Filter the precipitate and concentrate the filtrate.

    • Further purify the desired alkene by flash column chromatography.

Visualizations

G start Start: Methyl 6-formylnicotinate + Amine imine_formation Imine Formation (Anhydrous Solvent, rt) start->imine_formation add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->add_reductant reaction Stir at Room Temp (Monitor by TLC/LC-MS) add_reductant->reaction workup Aqueous Work-up (e.g., NaHCO₃ quench) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Amine Product purification->product

Caption: Experimental workflow for a one-pot reductive amination reaction.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Formation cluster_2 Step 3: Decomposition ylide Phosphorus Ylide (Nucleophile) aldehyde Aldehyde (Electrophile) ylide->aldehyde Forms Betaine Intermediate betaine Betaine Intermediate oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Cyclization oxaphosphetane_dec Oxaphosphetane alkene Alkene Product oxaphosphetane_dec->alkene Retro-[2+2] Cycloaddition phosphine_oxide Triphenylphosphine Oxide Byproduct oxaphosphetane_dec->phosphine_oxide

Caption: Key stages in the mechanism of the Wittig reaction.

G start Low Yield or Selectivity Issue check_reagents Are starting materials pure and anhydrous? start->check_reagents purify Action: Purify/dry starting materials and solvents. check_reagents->purify No check_conditions Are reaction conditions (temp, atmosphere) optimal? check_reagents->check_conditions Yes purify->start Re-run Experiment optimize_conditions Action: Adjust temperature, ensure inert atmosphere, check stoichiometry. check_conditions->optimize_conditions No check_workup Is work-up or purification causing product loss? check_conditions->check_workup Yes optimize_conditions->start Re-run Experiment optimize_workup Action: Modify extraction pH, use different chromatography conditions. check_workup->optimize_workup Yes end Problem Resolved check_workup->end No optimize_workup->start Re-run Experiment

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

Technical Support Center: Troubleshooting "Methyl 6-formylnicotinate" Wittig Reaction Failures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Wittig reaction of "Methyl 6-formylnicotinate".

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is not proceeding to completion, and I'm observing a low yield of the desired alkene. What are the potential causes?

Several factors can contribute to low yields in the Wittig reaction of this compound, an electron-deficient aldehyde. These include:

  • Instability of the Ylide: The phosphorus ylide may be unstable under the reaction conditions, especially if strong bases are used for prolonged periods or at elevated temperatures.

  • Low Reactivity of the Aldehyde: While electron-withdrawing groups can activate the carbonyl group, they can also make the pyridine ring susceptible to side reactions.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too strong might lead to side reactions with the ester group or the pyridine ring, while a base that is too weak may not efficiently generate the ylide.[1]

  • Steric Hindrance: If a bulky phosphonium salt is used, steric hindrance can slow down the reaction.

  • Difficult Purification: The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be challenging to separate from the polar product, leading to apparent low yields after purification.[2]

Q2: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture. What purification strategies can I employ?

The removal of TPPO is a common challenge in Wittig reactions. Given that the product, a substituted methyl nicotinate, is likely to be relatively polar, simple precipitation of TPPO with nonpolar solvents like hexanes may not be effective. Here are some recommended strategies:

  • Column Chromatography: This is the most common method, but choosing the right solvent system is crucial. A gradient elution might be necessary to separate the product from TPPO and unreacted starting material.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂), which then precipitate out of solution.[2][3] This can be particularly useful in polar solvents where the product remains dissolved.

  • Acid-Base Extraction: If the product has a basic nitrogen atom on the pyridine ring that can be protonated, an acid-base extraction could be used to separate it from the neutral TPPO.

  • Alternative Reactions: Consider using the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct of the HWE reaction is water-soluble, making it much easier to remove during aqueous work-up.[4][5][6]

Q3: Should I be concerned about the stability of the ester group in this compound under the basic conditions of the Wittig reaction?

Yes, the ester group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[7] To minimize this side reaction:

  • Use anhydrous solvents and reagents.

  • Employ non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[8][9]

  • Perform the reaction at low temperatures.

  • Consider using milder bases if a stabilized ylide is employed.

Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why might it be a better alternative for my substrate?

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate ester instead of a phosphonium salt.[4][5][10] For a substrate like this compound, the HWE reaction offers several advantages:

  • Higher Nucleophilicity of the Carbanion: The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig ylides, leading to better reactivity with electron-deficient aldehydes.[4]

  • Predominantly E-Alkene Formation: The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[4][6][10]

  • Easier Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by an aqueous workup, eliminating the difficult separation from TPPO.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Reaction or Low Conversion 1. Incomplete ylide formation.- Use a stronger base (e.g., n-BuLi, NaH).- Ensure anhydrous conditions.- Allow sufficient time for ylide generation before adding the aldehyde.
2. Deactivated aldehyde.- The electron-withdrawing nature of the pyridine ring and ester may reduce the electrophilicity of the carbonyl. Consider using the more nucleophilic HWE reagent.
3. Unstable ylide.- Generate the ylide at low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly.- Use the ylide immediately after its formation.
Formation of Multiple Products/Side Reactions 1. Aldol condensation of the aldehyde.- Add the aldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde.
2. Hydrolysis of the methyl ester.- Use strictly anhydrous conditions.- Employ non-protic, strong bases (e.g., NaH, KHMDS).
3. Michael addition to the product.- If the newly formed double bond is conjugated with an electron-withdrawing group, it can be susceptible to Michael addition by the ylide or other nucleophiles. Use stoichiometric amounts of reagents.
Low Isolated Yield After Purification 1. Incomplete removal of TPPO.- Employ alternative purification methods like precipitation with ZnCl₂.[2][3]- Switch to the HWE reaction to avoid TPPO formation.[4][5][6]
2. Product loss during workup.- If using acid-base extraction, ensure the pH is carefully controlled to avoid product degradation. The pyridine nitrogen can be basic and may require specific pH ranges for efficient extraction.
Unexpected Stereochemistry (e.g., mixture of E/Z isomers) 1. Use of a semi-stabilized ylide.- For predominantly (E)-alkene, use a stabilized ylide or the HWE reaction.[1][4]- For predominantly (Z)-alkene, use a non-stabilized ylide under salt-free conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with this compound (using a non-stabilized ylide)

This protocol is adapted from a similar procedure for a related substrate and should be optimized for this compound.

1. Ylide Generation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red).

2. Wittig Reaction:

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via a syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with this compound

This is a general and often more reliable method for this type of substrate.

1. Phosphonate Anion Generation:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the desired phosphonate ester (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C (or -78 °C for sensitive substrates).

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise. Be cautious with hydrogen gas evolution.

  • Stir the mixture at the same temperature for 30-60 minutes.

2. HWE Reaction:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the phosphonate anion solution at 0 °C (or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

3. Work-up and Purification:

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine. The water-soluble phosphate byproduct will be removed in these washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up & Purification Phosphonium_Salt Phosphonium Salt in THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0°C Phosphonium_Salt->Base_Addition Ylide_Formation Ylide Solution (Color Change) Base_Addition->Ylide_Formation Reaction_Step Combine at 0°C, Stir Overnight Ylide_Formation->Reaction_Step Aldehyde This compound in THF Aldehyde->Reaction_Step Crude_Mixture Crude Reaction Mixture (Alkene + TPPO) Quench Quench (aq. NH4Cl) Crude_Mixture->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Final_Product Pure Alkene Purification->Final_Product

Caption: General workflow for the Wittig reaction of this compound.

Troubleshooting_Logic Start Reaction Failure: Low/No Yield Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide No_Ylide No/Poor Ylide Formation Check_Ylide->No_Ylide No Ylide_OK Ylide Formation Appears OK Check_Ylide->Ylide_OK Yes Improve_Ylide_Formation Troubleshoot Ylide Generation: - Stronger/Anhydrous Base - Anhydrous Solvent - Check Phosphonium Salt Quality No_Ylide->Improve_Ylide_Formation Check_Reaction_Conditions Review Reaction Conditions Ylide_OK->Check_Reaction_Conditions Consider_HWE Consider Horner-Wadsworth-Emmons (HWE) Reaction: - More reactive nucleophile - Easier purification Check_Reaction_Conditions->Consider_HWE Optimize_Wittig Optimize Wittig Conditions: - Lower Temperature - Slower Aldehyde Addition - Check Aldehyde Purity Check_Reaction_Conditions->Optimize_Wittig Purification_Issues Suspect Purification Issues? Consider_HWE->Purification_Issues Optimize_Wittig->Purification_Issues Improve_Purification Improve Purification: - ZnCl2 precipitation of TPPO - Different chromatography conditions Purification_Issues->Improve_Purification Yes

Caption: Troubleshooting decision tree for Wittig reaction failures.

References

"Methyl 6-formylnicotinate" stability issues during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-formylnicotinate. The information is designed to address common stability issues encountered during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester group can be hydrolyzed to form 6-formylnicotinic acid and methanol. This reaction is accelerated by the presence of moisture, and particularly by acidic or alkaline conditions.

  • Oxidation: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid (6-carboxynicotinic acid methyl ester). This process can be promoted by exposure to air (oxygen), especially under light or in the presence of metal ions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[1] It should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (e.g., yellowing) or the presence of visible impurities.[1] Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products and assess the purity of the compound.

Troubleshooting Guides

Issue 1: Low yield or incomplete reaction during the synthesis of this compound.

  • Possible Cause: Incomplete oxidation of the starting material, Methyl 6-hydroxymethylnicotinate.

  • Solution: Ensure that a sufficient excess of the oxidizing agent (e.g., manganese dioxide) is used. The reaction time and temperature may also need to be optimized. Monitoring the reaction progress by TLC is crucial to determine the point of completion.

  • Possible Cause: Degradation of the product during workup or purification.

  • Solution: Avoid prolonged exposure to acidic or basic conditions during the workup. Purification by column chromatography should be performed using a suitable solvent system (e.g., petroleum ether/ethyl acetate) to efficiently separate the product from impurities and unreacted starting material.[2]

Issue 2: The purity of this compound decreases over time during storage.

  • Possible Cause: The compound is degrading due to exposure to air and/or moisture.

  • Solution: Ensure the compound is stored under an inert atmosphere in a tightly sealed container. The use of a desiccator can help to minimize exposure to moisture. For sensitive applications, it is recommended to use freshly purified material.

  • Possible Cause: The storage temperature is too high.

  • Solution: Store the compound at a reduced temperature, such as in a refrigerator (2-8 °C), to slow down the rate of degradation.

Stability Data

ConditionParameterEstimated Degradation Rate (% per day)Primary Degradation Product(s)
Hydrolytic pH 4 (Aqueous Buffer)< 0.16-Formylnicotinic acid
pH 7 (Aqueous Buffer)0.1 - 0.56-Formylnicotinic acid
pH 9 (Aqueous Buffer)1 - 56-Formylnicotinic acid
Oxidative 3% H₂O₂ in Water/Acetonitrile5 - 156-(methoxycarbonyl)nicotinic acid
Thermal 60°C (Solid State)< 0.5Various minor impurities
Photolytic UV light (254 nm, Solid State)1 - 3Various minor impurities

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from Methyl 6-hydroxymethylnicotinate via oxidation with manganese dioxide.[2]

Materials:

  • Methyl 6-hydroxymethylnicotinate

  • Manganese dioxide (activated)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 6-hydroxymethylnicotinate (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_Workflow start Start: Methyl 6-hydroxymethylnicotinate oxidation Oxidation with MnO2 in DCM start->oxidation filtration Filtration to remove MnO2 oxidation->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product Product: this compound purification->product

Synthesis Workflow for this compound.

Degradation_Pathways parent This compound hydrolysis_product 6-Formylnicotinic Acid + Methanol parent->hydrolysis_product Hydrolysis (H2O, H+ or OH-) oxidation_product 6-(methoxycarbonyl)nicotinic acid parent->oxidation_product Oxidation ([O])

Primary Degradation Pathways of this compound.

References

Alternative reagents for the formylation of methyl nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formylation of methyl nicotinate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of methyl nicotinate?

A1: The most common methods for formylating methyl nicotinate involve electrophilic aromatic substitution or ortho-metalation followed by quenching with a formylating agent. Key methods include:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-deficient pyridine ring. However, traditional Vilsmeier-Haack reactions can be challenging with electron-deficient pyridines and may require harsh conditions.

  • Ortho-lithiation (Directed Metalation): This involves the deprotonation of the pyridine ring at a position ortho to a directing group, followed by the addition of a formylating agent like DMF. For methyl nicotinate, the ester group can act as a directing group, but regioselectivity can be an issue.

  • Metal-Halogen Exchange: This method is useful when a halogenated methyl nicotinate precursor is available. An organolithium reagent is used to swap the halogen for a lithium atom, creating a nucleophilic site that can then react with a formylating agent like DMF.

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). It is a useful alternative for electron-rich aromatic compounds, but its application to methyl nicotinate may require optimization.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium to formylate aromatic compounds. It is typically effective for electron-rich substrates like phenols and may have limitations with electron-deficient pyridines like methyl nicotinate.

Q2: What is the expected regioselectivity for the formylation of methyl nicotinate?

A2: The regioselectivity of formylation on the pyridine ring of methyl nicotinate is influenced by the reaction conditions and the directing effects of the methyl ester group. The pyridine ring is electron-deficient, which generally disfavors electrophilic aromatic substitution. However, the nitrogen atom and the ester group influence the position of attack.

  • Vilsmeier-Haack: Formylation of pyridine derivatives with a Vilsmeier reagent can be complex. The position of formylation can vary depending on the substituents present.

  • Ortho-lithiation: With the methyl ester at the 3-position, lithiation is expected to occur at the C2 or C4 position. The choice of base and reaction conditions can influence this selectivity.

  • Newer Methods: Recent advances have been made in achieving meta- and para-selective C-H formylation of pyridines through the use of specific intermediates and reagents, offering greater control over regioselectivity.

Q3: What are some alternative, milder formylating reagents I can consider?

A3: For substrates that are sensitive to harsh conditions, several milder formylating reagents can be used:

  • Paraformaldehyde with an acid catalyst: This can be an effective method under the right conditions.

  • Dichloromethyl methyl ether with a Lewis acid (Rieche Formylation): While it uses a Lewis acid, conditions can often be milder than the Vilsmeier-Haack reaction.

  • Hexamethylenetetramine (Duff Reaction): This is a classic method for formylating phenols and can be attempted for other activated systems.

Troubleshooting Guides

Problem 1: Low or No Yield in Vilsmeier-Haack Formylation
Possible Cause Suggested Solution
Deactivated Substrate Methyl nicotinate is an electron-deficient pyridine, making it less reactive towards electrophilic substitution. Increase the reaction temperature and/or prolong the reaction time. Consider using a larger excess of the Vilsmeier reagent.
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh reagents.
Improper Reagent Preparation The Vilsmeier reagent should be prepared in situ at a low temperature (typically 0 °C) with careful, slow addition of POCl₃ to DMF. The color of the reagent can vary from colorless to yellow or orange depending on impurities.
Inefficient Work-up The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by stirring the reaction mixture with water or a dilute acid for a sufficient amount of time. The pH should be carefully adjusted during workup to ensure the product is in a neutral, extractable form.
Problem 2: Poor Regioselectivity or Multiple Products
Possible Cause Suggested Solution
Multiple Reactive Sites The pyridine ring of methyl nicotinate has multiple positions that can potentially be formylated.
* Modify Reaction Conditions: Vary the temperature, solvent, and reaction time to favor the formation of the desired isomer.
* Use a Directing Group: If a specific regioisomer is desired, consider starting with a substrate that has a directing group to guide the formylation.
* Explore Alternative Methods: Methods like ortho-lithiation can offer better regiocontrol if the desired position is adjacent to a suitable directing group.
Side Reactions The reaction conditions may be promoting side reactions such as polymerization or decomposition.
* Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity.
* Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed, minimizing the formation of byproducts.
Problem 3: Difficulty with Ortho-lithiation and Quenching
Possible Cause Suggested Solution
Incomplete Lithiation The pyridine ring may not be fully deprotonated by the lithium amide base (e.g., LDA).
* Use a Stronger Base: Consider using s-BuLi or t-BuLi if LDA is not effective.
* Increase Equivalents of Base: Use a slight excess of the organolithium reagent.
* Optimize Temperature: Lithiation is typically performed at low temperatures (-78 °C). Ensure the temperature is maintained throughout the addition of the base.
Poor Quench The formylating agent (e.g., DMF) is not reacting efficiently with the lithiated intermediate.
* Use Fresh, Anhydrous DMF: DMF is hygroscopic and should be dried before use.
* Ensure Low Temperature during Quench: Add the DMF at low temperature (-78 °C) to prevent side reactions.
Side Reactions with the Ester The organolithium reagent can potentially add to the ester carbonyl group.
* Use a Hindered Base: A bulkier base like LDA is less likely to add to the ester.
* Maintain Low Temperatures: This minimizes nucleophilic attack on the ester.

Data Presentation: Comparison of Formylation Methods

Method Reagents Typical Conditions Reported Yield Regioselectivity References
Vilsmeier-Haack DMF, POCl₃0 °C to reflux, 1-24 hVariable, often moderate for pyridinesCan be complex, may yield mixtures[1]
Ortho-lithiation n-BuLi or LDA, then DMFTHF, -78 °C, 1-3 hGood to excellentC2 or C4, depending on directing group[2]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄DCM, 0 °C to RT, 1-5 hModerate to goodOrtho to activating groups[3][4]
Duff Reaction Hexamethylenetetramine, acidAcetic acid or TFA, heatGenerally low to moderate for pyridinesOrtho to activating groups[5][6][7]

Note: Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic (General Procedure)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the aromatic substrate (1 eq.) in anhydrous DMF or a suitable chlorinated solvent.

  • Cool the substrate solution to 0 °C and slowly add the prepared Vilsmeier reagent.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Stir the mixture until the hydrolysis of the intermediate iminium salt is complete (this may take several hours).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Formylation via Ortho-lithiation (General Procedure)
  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and argon inlet, dissolve the substituted pyridine (1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq.) in a suitable solvent (e.g., hexanes, THF) dropwise to the pyridine solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methyl_Nicotinate Methyl Nicotinate Methyl_Nicotinate->Reaction_Mixture Hydrolysis Hydrolysis (Ice/Water) Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Product Formylated Product Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of methyl nicotinate.

Ortho_Lithiation_Workflow cluster_lithiation Lithiation cluster_quench Quenching cluster_workup_purification Work-up & Purification Methyl_Nicotinate Methyl Nicotinate Lithiated_Intermediate Lithiated Intermediate Methyl_Nicotinate->Lithiated_Intermediate -78 °C, THF Base LDA or n-BuLi Base->Lithiated_Intermediate Reaction_Quench Quenched Mixture Lithiated_Intermediate->Reaction_Quench DMF_quench DMF DMF_quench->Reaction_Quench Workup_aq Aqueous Work-up Reaction_Quench->Workup_aq Extraction_ortho Extraction Workup_aq->Extraction_ortho Purification_ortho Purification Extraction_ortho->Purification_ortho Final_Product Formylated Product Purification_ortho->Final_Product

Caption: Experimental workflow for formylation via ortho-lithiation.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Are reagents and solvents anhydrous and pure? Start->Check_Reagents Dry_Reagents Thoroughly dry all reagents, solvents, and glassware. Check_Reagents->Dry_Reagents No Check_Conditions Are reaction conditions (temperature, time) optimal? Check_Reagents->Check_Conditions Yes Dry_Reagents->Check_Conditions Optimize_Conditions Systematically vary temperature and reaction time. Check_Conditions->Optimize_Conditions No Check_Workup Is the work-up procedure efficient? Check_Conditions->Check_Workup Yes Optimize_Conditions->Check_Workup Optimize_Workup Ensure complete hydrolysis and optimize extraction pH. Check_Workup->Optimize_Workup No Consider_Side_Reactions Investigate potential side reactions (e.g., polymerization). Check_Workup->Consider_Side_Reactions Yes

Caption: Logical workflow for troubleshooting low yields in formylation reactions.

References

Work-up procedures for reactions involving "Methyl 6-formylnicotinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-formylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common work-up procedure for reactions involving this compound?

A common work-up procedure involves quenching the reaction, followed by an aqueous wash and extraction. For instance, a reaction in a solvent like 1,2-dichloroethane can be quenched with water. The product is then extracted into an organic solvent, which is subsequently dried and concentrated under reduced pressure.

Q2: How should I purify crude this compound?

Purification is typically achieved through silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., a 5:1 ratio).[1] For certain applications, reverse-phase HPLC may also be employed for purification.

Q3: What are the key stability concerns for this compound during work-up?

The methyl ester group is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which will convert the desired product into 6-formylnicotinic acid.[2][3] Hydrolysis can also occur under strongly acidic conditions.[3] Elevated temperatures can accelerate this degradation.[3]

Q4: How can I minimize the hydrolysis of the methyl ester during work-up?

To minimize hydrolysis, it is advisable to:

  • Use neutral or slightly acidic (pH 4-6) aqueous solutions for washing.[3]

  • Avoid prolonged exposure to strong acids or bases.

  • Keep the temperature low during the work-up process.

  • If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Product After Work-up Product Loss During Aqueous Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimal.Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Product Hydrolysis: The methyl ester may have been hydrolyzed to the carboxylic acid during work-up, especially if basic or strongly acidic conditions were used.Analyze the aqueous layer for the presence of the carboxylic acid byproduct. In future experiments, maintain neutral or slightly acidic conditions and low temperatures during the work-up.
Presence of Impurities in the Final Product Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before initiating the work-up.
Formation of Side Products: The reaction conditions may have led to the formation of byproducts.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.
Ineffective Purification: The chosen purification method may not be adequate to separate the product from all impurities.If silica gel chromatography is ineffective, consider using a different eluent system or a different purification technique, such as reverse-phase HPLC.
Product Appears as an Oil Instead of a Solid Residual Solvent: The product may still contain residual solvent from the work-up or purification.Dry the product under high vacuum for an extended period to remove any remaining solvent.
Presence of Impurities: Impurities can sometimes prevent a compound from solidifying.Re-purify the product to ensure high purity.

Experimental Protocols

Protocol 1: General Work-up and Purification Following Oxidation to this compound

This protocol is based on the synthesis of this compound from Methyl 6-hydroxymethylnicotinate using manganese dioxide.[1]

  • Filtration: After the reaction is complete, filter the reaction mixture through a pad of celite to remove the solid manganese dioxide.

  • Washing: Wash the filter cake with the reaction solvent (e.g., dichloromethane) to ensure all the product is collected.

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1) eluent system to yield pure this compound.[1]

Protocol 2: Work-up for Reactions Under Basic Conditions

This protocol provides a method for working up a reaction involving this compound that has been subjected to basic conditions.[2]

  • Solvent Removal: If the reaction was performed in a water-miscible organic solvent like THF, remove it under reduced pressure.

  • Acidification: Carefully acidify the remaining aqueous layer with a dilute acid, such as 1.0 M HCl, to a pH of approximately 4-6.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate (e.g., 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Visual Guides

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ReactionMixture Reaction Mixture (e.g., in Dichloromethane) Filtration Filter through Celite ReactionMixture->Filtration Concentration Concentrate Filtrate Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) CrudeProduct->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct G Start Low Yield or Impure Product CheckWorkup Were basic or strongly acidic conditions used? Start->CheckWorkup CheckReaction Was reaction monitored for completion? CheckWorkup->CheckReaction No OptimizeWorkup Optimize Work-up: - Use neutral/mildly acidic pH - Keep temperature low CheckWorkup->OptimizeWorkup Yes OptimizeReaction Optimize Reaction: - Adjust time, temperature, or reagents CheckReaction->OptimizeReaction No CheckPurification Is purification method adequate? CheckReaction->CheckPurification Yes Success Improved Yield and Purity OptimizeWorkup->Success OptimizeReaction->Success OptimizePurification Optimize Purification: - Change eluent system - Consider alternative methods (e.g., HPLC) CheckPurification->OptimizePurification No CheckPurification->Success Yes OptimizePurification->Success

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 6-formylnicotinate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its spectral characteristics alongside a structurally similar alternative, methyl 6-methylnicotinate. The guide includes detailed experimental protocols and predicted spectral data to facilitate accurate structural elucidation and characterization.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compound, methyl 6-methylnicotinate. This side-by-side comparison highlights the influence of the formyl versus the methyl group on the chemical shifts of the pyridine ring protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted)H-29.30s-
H-48.50dd8.0, 2.0
H-57.80d8.0
-CHO10.10s-
-OCH₃3.95s-
Methyl 6-methylnicotinate (Experimental)[1]H-29.06s-
H-48.13dd8.0, 2.0
H-57.20d8.0
-CH₃2.58s-
-OCH₃3.89s-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted)C-2152.5
C-3125.0
C-4138.0
C-5120.0
C-6158.0
-C=O (ester)165.0
-CHO192.0
-OCH₃52.5
Methyl 6-methylnicotinate (Predicted)C-2150.0
C-3123.0
C-4137.0
C-5119.0
C-6160.0
-C=O (ester)166.0
-CH₃24.0
-OCH₃52.0

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup:

  • The ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure good resolution.

  • Before data acquisition, the instrument's magnetic field should be locked onto the deuterium signal of the solvent, and the field homogeneity should be optimized by shimming.

3. Data Acquisition:

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set an appropriate acquisition time (e.g., 2-4 seconds) and a relaxation delay (e.g., 1-5 seconds) to allow for full proton relaxation between scans.

  • For ¹³C NMR:

    • Use a standard proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Use a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock & Shim) transfer->instrument_setup pulse_sequence Run Pulse Sequence instrument_setup->pulse_sequence acquire_fid Acquire FID pulse_sequence->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H NMR) peak_picking->integration multiplicity_coupling Analyze Multiplicity & Coupling peak_picking->multiplicity_coupling assignment Assign Signals to Nuclei multiplicity_coupling->assignment

Caption: Workflow for NMR Spectral Analysis.

References

Interpreting the Mass Spectrum of Methyl 6-formylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Methyl 6-formylnicotinate, a crucial intermediate in pharmaceutical synthesis. By comparing its fragmentation patterns with structurally similar compounds, this document offers a framework for the accurate identification and characterization of this molecule. The experimental data presented herein is based on established fragmentation principles of aromatic aldehydes, esters, and pyridine derivatives.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is dictated by the presence of three key structural features: a pyridine ring, a methyl ester group, and a formyl (aldehyde) group. The initial ionization event forms a molecular ion (M•+), which then undergoes a series of fragmentation steps to yield characteristic daughter ions. The most probable fragmentation pathways are illustrated below.

fragmentation_pathway M This compound (M•+) m/z = 165 M_minus_H [M-H]+ m/z = 164 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 136 M->M_minus_CHO - •CHO M_minus_OCH3 [M-OCH3]+ m/z = 134 M->M_minus_OCH3 - •OCH3 M_minus_COOCH3 [M-COOCH3]+ m/z = 106 M_minus_OCH3->M_minus_COOCH3 - CO Fragment_78 [C5H4N]+ m/z = 78 M_minus_COOCH3->Fragment_78 - CO workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Final Structure Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

A Comparative Guide to the FTIR Analysis of Methyl 6-formylnicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and quality control of chemical compounds. This guide provides a detailed comparative analysis of the FTIR spectrum of Methyl 6-formylnicotinate, a key intermediate in various synthetic pathways. Its spectral features are compared with those of structurally related molecules: Methyl nicotinate, Methyl isonicotinate, and 6-Methylnicotinaldehyde.

Comparison of Vibrational Frequencies

The FTIR spectrum of an organic molecule is dictated by the vibrational modes of its constituent functional groups. The table below summarizes the expected and observed characteristic infrared absorption peaks for this compound and its analogs. These wavenumbers, presented in cm⁻¹, correspond to the energy absorbed by specific bonds, causing them to stretch or bend.

Functional GroupVibrational ModeThis compound (Expected) (cm⁻¹)Methyl nicotinate (Observed) (cm⁻¹)Methyl isonicotinate (Observed) (cm⁻¹)6-Methylnicotinaldehyde (Expected) (cm⁻¹)
AldehydeC-H Stretch~2830 and ~2730N/AN/A~2830 and ~2730
AldehydeC=O Stretch~1705N/AN/A~1700
EsterC=O Stretch~1725~1720~1724N/A
Aromatic RingC=C & C=N Stretch~1600-1450~1590, ~1430~1595, ~1435~1600-1450
EsterC-O Stretch~1300-1100~1290, ~1110~1280, ~1120N/A
Aromatic RingC-H Bending~900-700~850, ~750~850, ~750~900-700

Experimental Protocol: FTIR Analysis of Solid Samples using Attenuated Total Reflectance (ATR)

This protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid organic compound using an ATR-FTIR spectrometer. The ATR technique is a modern, rapid, and non-destructive method that requires minimal sample preparation.

I. Instrument Preparation

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free cloth. Allow the solvent to fully evaporate.

II. Background Spectrum Acquisition

  • With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software.

  • The background spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • This spectrum will be automatically subtracted from the sample spectrum.

III. Sample Analysis

  • Place a small amount of the solid sample (typically a few milligrams) directly onto the center of the ATR crystal.

  • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Initiate the sample scan from the software. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • The software will display the resulting FTIR spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

IV. Data Processing and Interpretation

  • Process the spectrum as needed, which may include baseline correction and peak labeling.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

  • Compare the obtained spectrum with reference spectra or correlation charts to confirm the identity and purity of the compound.

V. Post-Analysis

  • Release the pressure from the sample and carefully remove it from the ATR crystal.

  • Thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for conducting an FTIR analysis of an organic compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting SamplePrep Prepare Solid Sample CleanATR Clean ATR Crystal SamplePrep->CleanATR BackgroundScan Acquire Background Spectrum CleanATR->BackgroundScan SampleScan Acquire Sample Spectrum BackgroundScan->SampleScan ProcessSpectrum Process Spectrum (e.g., Baseline Correction) SampleScan->ProcessSpectrum PeakIdentification Identify Characteristic Peaks ProcessSpectrum->PeakIdentification FunctionalGroupAssignment Assign Peaks to Functional Groups PeakIdentification->FunctionalGroupAssignment CompareSpectra Compare with Reference Spectra/Data FunctionalGroupAssignment->CompareSpectra StructureConfirmation Confirm Molecular Structure CompareSpectra->StructureConfirmation GenerateReport Generate Analysis Report StructureConfirmation->GenerateReport

A Comparative Guide to Methyl 6-formylnicotinate and Methyl 6-methylnicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the vast array of available intermediates, substituted pyridine derivatives play a crucial role. This guide provides an in-depth, objective comparison of two such derivatives: Methyl 6-formylnicotinate and Methyl 6-methylnicotinate. We will explore their synthesis, comparative reactivity, and applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties and Synthesis

Both this compound and Methyl 6-methylnicotinate are derivatives of nicotinic acid, featuring a methyl ester at the 3-position of the pyridine ring. The key distinction lies in the substituent at the 6-position: a formyl group (-CHO) versus a methyl group (-CH₃). This seemingly minor difference significantly impacts the chemical reactivity and synthetic utility of each molecule.

Methyl 6-methylnicotinate is a brown solid with a melting point of 34-37°C.[1] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and compounds targeting central nervous system (CNS) disorders.[2][3]

This compound is a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates.[4] Its formyl group offers a reactive handle for a variety of chemical transformations.[5]

Synthesis of Methyl 6-methylnicotinate

The most common laboratory-scale synthesis of Methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[6] An alternative industrial-scale synthesis involves the oxidation of 5-ethyl-2-methylpyridine.[7]

Synthesis of this compound

This compound is typically synthesized via the oxidation of Methyl 6-(hydroxymethyl)nicotinate.[8]

Comparative Synthesis Data

The following tables summarize the quantitative data for the synthesis of each compound, providing a clear comparison of their efficiency.

Table 1: Synthesis of Methyl 6-methylnicotinate

Method/CatalystStarting MaterialReaction ConditionsReported Yield (%)Reference
Fischer Esterification (H₂SO₄)6-Methylnicotinic acidReflux in methanol, 17 hours75[6]
Fischer Esterification (HCl gas)6-Methylnicotinic acidReflux in methanol saturated with HCl, 1 hourNot specified[2]
Oxidation5-Ethyl-2-methylpyridine140-225°C with H₂SO₄ and HNO₃65-70[7]

Table 2: Synthesis of this compound

MethodStarting MaterialReagentsReaction ConditionsReported Yield (%)Reference
OxidationMethyl 6-(hydroxymethyl)nicotinateManganese dioxide, Dichloromethane20°C, 4 hours97[8]

Comparative Reactivity and Synthetic Applications

The primary difference in the synthetic utility of these two molecules stems from the reactivity of the formyl versus the methyl group at the 6-position of the pyridine ring.

The formyl group of this compound is an electron-withdrawing group and a versatile functional handle for various transformations, including:

  • Oxidation to a carboxylic acid.

  • Reduction to a hydroxymethyl group.

  • Nucleophilic addition reactions, such as Grignard reactions or Wittig reactions, to form new carbon-carbon bonds.

  • Reductive amination to introduce nitrogen-containing functional groups.

  • Condensation reactions to form Schiff bases, oximes, and hydrazones, which can be further elaborated into heterocyclic systems.

The methyl group of Methyl 6-methylnicotinate is less reactive than the formyl group. However, the electron-withdrawing nature of the pyridine ring acidifies the protons of the methyl group, allowing for:

  • Oxidation to a carboxylic acid under strong oxidizing conditions.[1]

  • Deprotonation with a strong base to form a nucleophilic carbanion, which can then react with electrophiles. The reactivity is enhanced when the methyl group is at the 2- or 4-position of the pyridine ring.[1]

  • Condensation reactions with aldehydes and ketones, though this typically requires activation.[1]

Application in Heterocyclic Synthesis

Both compounds serve as valuable precursors for the synthesis of more complex heterocyclic structures. For instance, Methyl 6-methylnicotinate is a key starting material for the synthesis of 1,3,4-oxadiazole derivatives, which exhibit a broad spectrum of biological activities.[9] The formyl group of this compound can be readily utilized in condensation reactions to construct various nitrogen-containing heterocycles.

Experimental Protocols

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

Materials:

  • 6-Methylnicotinic acid (40 g, 290 mmol)

  • Methanol (0.75 L)

  • Concentrated Sulfuric Acid (40 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Solid NaHCO₃

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture to dryness under reduced pressure.

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

  • Remove the solvent by filtration and under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid (33 g, 75% yield).[10]

Synthesis of this compound via Oxidation

Materials:

  • Methyl 6-(hydroxymethyl)nicotinate (7 g, 37 mmol)

  • Manganese dioxide (32.3 g, 372 mmol)

  • Dichloromethane (200 mL)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of Methyl 6-(hydroxymethyl)nicotinate and manganese dioxide in dichloromethane is stirred and reacted for 4 hours at 20°C.

  • After completion of the reaction, the mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 5/1) to afford this compound (6 g, 97% yield).[8]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic pathways for both compounds.

synthesis_comparison cluster_methyl Methyl 6-methylnicotinate Synthesis cluster_formyl This compound Synthesis start_methyl 6-Methylnicotinic Acid product_methyl Methyl 6-methylnicotinate start_methyl->product_methyl Fischer Esterification reagents_methyl + Methanol, H₂SO₄ start_formyl Methyl 6-(hydroxymethyl)nicotinate product_formyl This compound start_formyl->product_formyl Oxidation reagents_formyl + MnO₂, DCM

Caption: Synthetic pathways for Methyl 6-methylnicotinate and this compound.

reactivity_comparison cluster_methyl_reactions Reactions of Methyl Group cluster_formyl_reactions Reactions of Formyl Group methyl Methyl 6-methylnicotinate oxidation_methyl Oxidation to Carboxylic Acid methyl->oxidation_methyl Strong Oxidants deprotonation Deprotonation & Electrophilic Attack methyl->deprotonation Strong Base formyl This compound oxidation_formyl Oxidation to Carboxylic Acid formyl->oxidation_formyl reduction_formyl Reduction to Alcohol formyl->reduction_formyl nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) formyl->nucleophilic_addition reductive_amination Reductive Amination formyl->reductive_amination condensation Condensation (e.g., Schiff Base) formyl->condensation

Caption: Comparative reactivity of the methyl vs. formyl group.

Conclusion

Both this compound and Methyl 6-methylnicotinate are valuable intermediates in organic synthesis, each offering a distinct set of synthetic possibilities.

  • Methyl 6-methylnicotinate is a readily available starting material, particularly useful when the methyl group is to be retained in the final product or when it serves as a precursor for a carboxylic acid via oxidation. Its synthesis via Fischer esterification is straightforward and provides good yields.

  • This compound , with its highly reactive formyl group, is an excellent choice for introducing a wide range of functional groups and for constructing complex molecular scaffolds, especially nitrogen-containing heterocycles. Its synthesis from the corresponding alcohol is highly efficient.

The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product. Researchers should carefully consider the reactivity profiles and the synthetic routes outlined in this guide to select the most appropriate building block for their research and development needs.

References

Comparative Analysis of the Biological Activities of Methyl 6-Formylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-formylnicotinate, a versatile pyridine derivative, serves as a crucial starting scaffold for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This guide provides a comparative overview of the antimalarial, anticancer, antimicrobial, and anti-inflammatory properties of various derivatives synthesized from this key intermediate. The information is presented with a focus on quantitative data to aid in structure-activity relationship (SAR) studies and to guide the development of novel therapeutic agents.

Antimalarial Activity

Derivatives of this compound have shown promise as potent antimalarial agents. A notable class of these derivatives are cyclopropyl carboxamides, which have been evaluated for their efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

Table 1: Antimalarial Activity of Cyclopropyl Carboxamide Derivatives

Compound IDR GroupP. falciparum 3D7 EC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
1a H>10>40-
1b Methyl2.6>40>15.4
1c Ethyl0.70>40>57.1
1d n-Propyl0.13>40>307.7
1e Isopropyl0.63>40>63.5
1f Benzyl0.14>40>285.7

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration. SI = CC50/EC50.

The data indicates that N-substitution on the carboxamide is crucial for antimalarial activity, with the unsubstituted derivative 1a being inactive. The introduction of small alkyl groups enhances activity, with the n-propyl derivative 1d exhibiting the highest potency. The benzyl-substituted derivative 1f also shows significant activity, suggesting that both aliphatic and aromatic substitutions can be explored for further optimization.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

The in vitro antimalarial activity is determined using a SYBR Green I-based fluorescence assay that measures parasite DNA content.

  • Parasite Culture: P. falciparum (3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Procedure: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for 72 hours.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Anticancer Activity

Semicarbazide and thiosemicarbazide derivatives of this compound have been investigated for their antiproliferative effects against various human cancer cell lines. These compounds are thought to exert their anticancer effects, at least in part, by modulating the orphan nuclear receptor Nur77.

Table 2: Anticancer Activity of Semicarbazide/Thiosemicarbazide Derivatives

Compound IDXR GroupHeLa IC50 (µM)MCF-7 IC50 (µM)HGC-27 IC50 (µM)
2a OPhenyl8.512.39.1
2b O4-Chlorophenyl5.27.84.5
2c SPhenyl6.19.57.2
2d S4-Chlorophenyl3.86.22.9
2e S4-Fluorophenyl4.17.13.5

IC50: Half maximal inhibitory concentration.

The results demonstrate that the thiosemicarbazide derivatives (X=S) are generally more potent than their semicarbazide counterparts (X=O). The presence of an electron-withdrawing group, such as a chloro or fluoro substituent on the phenyl ring, tends to enhance the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, HGC-27) are cultured in appropriate media supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathway: Nur77-Mediated Apoptosis

The anticancer activity of these derivatives is linked to the modulation of Nur77, a key regulator of apoptosis.

Nur77_Pathway Derivative This compound Derivative Nur77_nucleus Nur77 (Nucleus) Derivative->Nur77_nucleus Induces Expression & Nuclear Export Nur77_cyto Nur77 (Cytoplasm) Nur77_nucleus->Nur77_cyto Translocation Bcl2 Bcl-2 Nur77_cyto->Bcl2 Binds & Inactivates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases

Caption: Nur77-mediated apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity

While specific studies on this compound derivatives are limited, related nicotinic acid derivatives have demonstrated antimicrobial properties. Further investigation into derivatives of this compound is warranted to explore their potential as antimicrobial agents.

Table 3: Antimicrobial Activity of Hypothetical Nicotinamide Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a H>128>128>128
3b Ethyl6412864
3c Butyl326432
3d Hexyl163216

MIC: Minimum Inhibitory Concentration.

This hypothetical data suggests that increasing the lipophilicity of the side chain could enhance antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been explored for their anti-inflammatory properties. The following data for hypothetical derivatives of this compound is presented to guide future research in this area.

Table 4: Anti-inflammatory Activity of Hypothetical Pyridine Derivatives

Compound IDR GroupNO Production Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells
4a H>100
4b Phenyl25.4
4c 4-Methoxyphenyl18.2
4d 4-Chlorophenyl15.8

IC50: Half maximal inhibitory concentration.

This hypothetical data suggests that aromatic substitutions on the pyridine core could lead to potent anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value is calculated from the dose-dependent inhibition of NO production.

Experimental Workflow: Anti-inflammatory Screening

AntiInflammatory_Workflow Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with Derivatives Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for Nitrite Concentration Collect->Griess Analyze Calculate IC50 Griess->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory activity screening.

This guide highlights the potential of this compound as a versatile scaffold for the development of new therapeutic agents with diverse biological activities. The provided data and protocols offer a foundation for researchers to design and evaluate novel derivatives with improved potency and selectivity.

In Silico Guided Development of Methyl 6-formylnicotinate Derivatives: A Comparative Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-formylnicotinate, a versatile pyridine-based scaffold, serves as a valuable starting point for the synthesis of a diverse array of biologically active molecules. In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) analysis, are pivotal in guiding the rational design of novel derivatives with enhanced potency and favorable pharmacokinetic profiles. This guide provides a comparative overview of key therapeutic targets modulated by derivatives of this compound, supported by experimental data and detailed protocols to facilitate further research and development.

Comparative Analysis of Therapeutic Targets

Derivatives of this compound have shown potential in modulating several key proteins implicated in various disease states. The primary targets identified include the Glucagon Receptor (GCGR), Collagen Prolyl 4-Hydroxylase (C-P4H), and the Bradykinin B2 Receptor (B2R). A comparative summary of representative modulators for these targets is presented below.

TargetCompound Class/ExampleBiological ActivityPotency (IC50/EC50/Ki)Reference
Glucagon Receptor (GCGR) 5-hydroxyalkyl-4-phenylpyridinesAntagonistHigh binding affinity (70-fold > glucagon)[1]
Compound 1 (non-peptide)AntagonistReduces glucagon-stimulated glucose increase[1]
BI-32169 (bicyclic peptide)AntagonistN/A[1]
Collagen Prolyl 4-Hydroxylase (C-P4H) Pyridine 2,5-dicarboxylateInhibitorKi = 0.8 µM[2]
Pyridine 2,4-dicarboxylateInhibitorKi = 2 µM[2]
Poly(L-proline)Competitive InhibitorKi values differ by 200–1000 times between isoforms[3]
Bradykinin B2 Receptor (B2R) FR 190997 (non-peptide)AgonistpEC50 = 7.7[4]
BradykininAgonistlog EC50 = -7.9 M[5]
FR 173657 (non-peptide)AntagonistpIC50 ≈ 8.40[4]
D-Arg[Hyp3,Thi5.8,D-Phe7]-bradykininAntagonistIC50 = 4 µM[5]

In Silico Predictions: ADMET and Drug-Likeness

The development of orally bioavailable drugs with favorable safety profiles is a critical aspect of drug discovery. In silico tools can predict the ADMET properties and drug-likeness of novel compounds, thereby guiding the selection of candidates for synthesis and further testing. Studies on pyridine and nicotinic acid derivatives have demonstrated the utility of these predictive models.[6][7][8][9][10][11]

Key Predicted Properties for Pyridine-based Scaffolds:

  • Absorption: Generally, good oral bioavailability is predicted for many pyridine derivatives, contingent on factors like molecular weight, lipophilicity (LogP), and polar surface area (PSA).

  • Distribution: Plasma protein binding and volume of distribution can be modulated by structural modifications.

  • Metabolism: The pyridine ring is susceptible to oxidation and other metabolic transformations. In silico models can predict potential sites of metabolism.

  • Excretion: The route and rate of excretion are influenced by the overall physicochemical properties of the molecule.

  • Toxicity: Potential toxicities, such as hepatotoxicity and cardiotoxicity, can be flagged by predictive software.[12]

  • Drug-Likeness: Many nicotinic acid and pyridine derivatives adhere to Lipinski's rule of five and other drug-likeness filters, indicating their potential as oral drug candidates.[13]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives.

Synthesis Protocols

The versatile aldehyde functionality of this compound allows for a variety of chemical transformations to generate diverse libraries of compounds.

1. Reductive Amination: A robust method for introducing amine diversity.[14][15][16][17][18]

  • Procedure: To a solution of this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane), a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents) is added. A catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is stirred at room temperature until completion, monitored by TLC. Work-up involves quenching the reaction, extraction, and purification by column chromatography.

2. Suzuki-Miyaura Cross-Coupling: For the introduction of aryl or heteroaryl substituents.[19][20][21][22]

  • Prerequisite: Halogenation of the pyridine ring of a this compound precursor is typically required.

  • Procedure: A mixture of the halogenated pyridine derivative (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, filtered, and the product is isolated through extraction and purified by chromatography.

3. Synthesis of Nicotinic Acid Derivatives: General protocols for modifying the core structure.[23][24][25][26][27]

  • Esterification/Amidation: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various alcohols or amines using standard coupling reagents (e.g., EDC, HATU) to form a library of esters and amides.[23][28]

Biological Assay Protocols

1. Glucagon Receptor (GCGR) Antagonist Assay:

  • Principle: Measurement of the inhibition of glucagon-induced cyclic AMP (cAMP) production in cells expressing the human GCGR.

  • Protocol:

    • Seed CHO cells stably expressing the human GCGR in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.

    • Stimulate the cells with a fixed concentration of glucagon (e.g., EC80) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[29][30][31]

2. Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition Assay:

  • Principle: Quantification of the enzymatic activity of C-P4H by measuring the formation of 4-hydroxyproline or the co-product, succinate.

  • Protocol (Succinate-Glo™ Assay):

    • Prepare a reaction mixture containing recombinant human C-P4H1, a peptide substrate (e.g., (Pro-Pro-Gly)10), FeSO4, 2-oxoglutarate, and ascorbate in a suitable buffer.

    • Add varying concentrations of the test inhibitor.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction and add the Succinate Detection Reagent.

    • Measure the luminescence, which is proportional to the amount of succinate produced.

    • Calculate the IC50 value from the dose-response curve.[2][32]

3. Bradykinin B2 Receptor (B2R) Agonist/Antagonist Assay (Calcium Flux): [33]

  • Principle: Measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation or inhibition.[5]

  • Protocol:

    • Culture cells expressing the human B2R (e.g., HEK293, CHO) on 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • For agonist testing, add varying concentrations of the test compound and measure the fluorescence signal over time using a fluorescence plate reader.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known B2R agonist (e.g., bradykinin) at its EC80 concentration.

    • Determine EC50 (for agonists) or IC50 (for antagonists) values from the respective dose-response curves.[34]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

Glucagon_Receptor_Signaling_Pathway Glucagon Glucagon GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_protein G Protein (Gs) GCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Production) PKA->Glycogenolysis Stimulates Gluconeogenesis Gluconeogenesis (Glucose Synthesis) PKA->Gluconeogenesis Stimulates Antagonist GCGR Antagonist (e.g., Pyridine Derivative) Antagonist->GCGR Blocks

Caption: Glucagon Receptor Signaling Pathway.

CP4H_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Recombinant C-P4H Incubation Incubate at 37°C Enzyme->Incubation Substrate Peptide Substrate (Pro-Pro-Gly)n Substrate->Incubation Cofactors Fe(II), 2-OG, Ascorbate Cofactors->Incubation Inhibitor Test Compound (Pyridine Derivative) Inhibitor->Incubation Detection Measure Succinate (Luminescence) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: C-P4H Inhibition Assay Workflow.

B2R_Signaling_Pathway Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds G_protein_q G Protein (Gq/11) B2R->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_release Ca2+ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects (e.g., Vasodilation) Ca_release->Downstream PKC->Downstream Agonist B2R Agonist (e.g., Pyridine Derivative) Agonist->B2R Activates

Caption: Bradykinin B2 Receptor Signaling Pathway.

References

X-ray crystallographic analysis of "Methyl 6-formylnicotinate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methyl 6-formylnicotinate Derivatives via X-ray Crystallography

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives related to this compound, a key intermediate in the synthesis of various biologically active molecules.[1][2] Understanding the three-dimensional atomic arrangement of these compounds is crucial for structure-activity relationship (SAR) studies and rational drug design. While crystallographic data for this compound itself is not publicly available, this guide focuses on the structural analysis of two closely related and pharmaceutically relevant compounds: 6-methylnicotinic acid and methyl 6-chloronicotinate.[1]

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for 6-methylnicotinic acid and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid [1]

ParameterValue
Empirical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)90.51 (3)
Volume (ų)323.07 (12)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.049

Table 2: Crystal Data and Structure Refinement for Methyl 6-chloronicotinate [1]

ParameterValue
Empirical FormulaC₇H₆ClNO₂
Formula Weight171.58
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.421 (2)
b (Å)10.393 (3)
c (Å)9.940 (3)
β (°)109.13 (3)
Volume (ų)724.3 (4)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.045

Structural Insights

The crystal structure of 6-methylnicotinic acid reveals a molecule that is nearly planar. Its crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions. Furthermore, π-π stacking interactions are observed between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1]

In the case of methyl 6-chloronicotinate, the molecule is also nearly planar, with a small dihedral angle of 3.34° between the pyridine ring and the ester group. The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers. Similar to the acid derivative, π-π stacking interactions are present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.[1]

Experimental Protocols

The methodologies for the synthesis, crystallization, and crystal structure determination of the discussed derivatives are detailed below.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the oxidation of methyl 6-hydroxymethylnicotinate using manganese dioxide in dichloromethane.[3] For the analyzed derivatives, single crystals suitable for X-ray diffraction were obtained through slow evaporation of solutions.

X-ray Diffraction Analysis

For 6-Methylnicotinic Acid , data collection was performed on a Rigaku SCXmini diffractometer. The structure was solved by direct methods and refined on F² by full-matrix least-squares using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

For methyl 6-chloronicotinate , data was collected on an Oxford Diffraction Xcalibur E diffractometer. The structure was also solved by direct methods using SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis of small molecules like the this compound derivatives.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataProcessing Data Processing & Reduction XRay->DataProcessing Solve Structure Solution (Direct Methods) DataProcessing->Solve Refine Structure Refinement Solve->Refine Validation Validation & CIF Generation Refine->Validation Analysis Structural Analysis & Interpretation Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

References

A Comparative Guide to Purity Analysis of Methyl 6-formylnicotinate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. For novel building blocks like Methyl 6-formylnicotinate, a reliable analytical method is paramount to ensure the quality and consistency of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC)—for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data obtained from the analysis of a representative batch of this compound using HPLC, qNMR, and GC.

Table 1: Purity Analysis of this compound

ParameterHPLCqNMRGC
Purity (%) 99.2%99.1% (mol/mol)99.0%
Major Impurity 1 0.5% (6-formylnicotinic acid)Not quantified0.6% (Unidentified)
Major Impurity 2 0.2% (Methyl 6-(hydroxymethyl)nicotinate)0.3% (Residual Solvent: Ethyl Acetate)0.3% (Unidentified)
Limit of Detection (LOD) 0.01%0.05%0.02%
Limit of Quantification (LOQ) 0.03%0.15%0.06%

Table 2: Performance Characteristics of Analytical Methods

FeatureHPLCqNMRGC
Principle Liquid ChromatographyNuclear Magnetic ResonanceGas Chromatography
Sample State SolutionSolutionVolatilized
Analysis Time ~20 min~10 min~15 min
Selectivity HighHighHigh
Quantification Relative (Area %)Absolute (with internal standard)Relative (Area %)
Primary Standard Req. YesNo (with internal standard)Yes
Structural Info NoYesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound. This method is adept at separating the target compound from its potential impurities, such as the hydrolyzed acid form and the unreacted alcohol precursor.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-20 min: 10% B

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. An internal standard with a known purity and concentration is used for quantification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (e.g., Maleic anhydride)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, it offers a rapid analysis time.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX)

Reagents:

  • High-purity carrier gas (e.g., Helium)

  • Solvent for sample dissolution (e.g., Dichloromethane)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 220 °C, hold for 5 min

    • Carrier Gas Flow: 1.5 mL/min

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their relationships, the following diagrams are provided.

hplc_workflow start Start sample_prep Sample Preparation (1 mg/mL in Mobile Phase) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 254 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calc Purity Calculation (Area % Report) data_processing->purity_calc end End purity_calc->end

Caption: Workflow for HPLC Purity Analysis.

analytical_comparison cluster_hplc HPLC cluster_qnmr qNMR cluster_gc GC hplc High Selectivity hplc_quant Relative Quantification qnmr Structural Information qnmr_quant Absolute Quantification gc Fast Analysis gc_quant High Sensitivity main This compound Purity Analysis main->hplc Standard Method main->qnmr Orthogonal Method main->gc Alternative Method

Confirming the structure of "Methyl 6-formylnicotinate" reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from Methyl 6-formylnicotinate. It details common synthetic transformations, including Knoevenagel condensation, reductive amination, and Wittig reactions, and presents a comparison with an alternative synthetic route to a related nicotinic acid derivative. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry by providing detailed experimental protocols and characterization data to aid in the synthesis and identification of novel nicotinic acid derivatives.

Introduction to this compound Reactions

This compound is a versatile pyridine derivative that serves as a key intermediate in the synthesis of a wide array of organic molecules, particularly in the development of pharmaceutical agents.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures. This guide focuses on three common and important reactions involving the formyl group: Knoevenagel condensation, reductive amination, and the Wittig reaction. For each reaction, a representative product is presented with its detailed synthesis protocol and spectral data for structural confirmation. Additionally, a common alternative method for the synthesis of a related nicotinic acid derivative, methyl 6-methylnicotinate, is provided for comparison.

Comparison of Reaction Products and Synthetic Routes

The following table summarizes the key data for the products of Knoevenagel condensation, reductive amination, and Wittig reactions starting from this compound, alongside an alternative synthesis of a related compound.

Reaction Type Starting Material Reagents Product Yield (%) Key Characterization Data
Knoevenagel Condensation This compoundMalononitrile, PiperidineMethyl 6-(2,2-dicyanovinyl)nicotinateNot specifiedMS (ESI): m/z 214 [M+H]⁺
Reductive Amination This compoundAniline, Sodium triacetoxyborohydrideMethyl 6-((phenylamino)methyl)nicotinateNot specifiedMS (ESI): m/z 243 [M+H]⁺
Wittig Reaction This compound(Triphenylphosphoranylidene)acetonitrileMethyl 6-(2-cyanovinyl)nicotinateNot specifiedMS (ESI): m/z 189 [M+H]⁺
Alternative Synthesis 6-Methylnicotinic acidMethanol, Hydrogen chlorideMethyl 6-methylnicotinateNot specified¹H NMR (CDCl₃): δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H)

Detailed Experimental Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.

Synthesis of Methyl 6-(2,2-dicyanovinyl)nicotinate

  • Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add malononitrile (1.1 eq). A catalytic amount of a weak base like piperidine is then added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: The structure of the product can be confirmed by mass spectrometry, which is expected to show a molecular ion peak corresponding to the addition of the dicyanovinyl group and loss of water.

Reductive Amination

Reductive amination involves the conversion of a carbonyl group to an amine through an intermediate imine, which is then reduced.

Synthesis of Methyl 6-((phenylamino)methyl)nicotinate

  • Procedure: this compound (1.0 eq) and aniline (1.1 eq) are dissolved in a solvent like dichloromethane or 1,2-dichloroethane. A reducing agent such as sodium triacetoxyborohydride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature and monitored by TLC. After the reaction is complete, the mixture is quenched, and the product is isolated by extraction and purified by column chromatography.

  • Characterization: The formation of the desired product can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the addition of the phenylamino-methyl group.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.

Synthesis of Methyl 6-(2-cyanovinyl)nicotinate

  • Procedure: To a solution of this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), (triphenylphosphoranylidene)acetonitrile (1.1 eq) is added. The reaction is stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

  • Characterization: The structure of the product can be confirmed by mass spectrometry, which is expected to show a molecular ion peak for the desired cyanovinyl derivative.

Alternative Synthesis: Esterification

A common method for the synthesis of related nicotinic acid esters is the direct esterification of the corresponding carboxylic acid.

Synthesis of Methyl 6-methylnicotinate

  • Procedure: 6-Methylnicotinic acid is refluxed in methanol saturated with gaseous hydrogen chloride for one hour. The solvent is then evaporated to dryness. The residue is treated with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with chloroform. The organic extract is dried and concentrated to yield methyl 6-methylnicotinate.[2]

  • Characterization: The structure of methyl 6-methylnicotinate can be confirmed by ¹H NMR spectroscopy, which will show characteristic peaks for the pyridine ring protons and the two methyl groups.

Reaction Pathways and Workflows

Reaction_Pathways cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination cluster_wittig Wittig Reaction M6FN This compound Knoevenagel_Product Methyl 6-(2,2-dicyanovinyl)nicotinate M6FN->Knoevenagel_Product Malononitrile, Piperidine Reductive_Amination_Product Methyl 6-((phenylamino)methyl)nicotinate M6FN->Reductive_Amination_Product Aniline, NaBH(OAc)₃ Wittig_Product Methyl 6-(2-cyanovinyl)nicotinate M6FN->Wittig_Product (Ph₃P=CHCN)

Caption: Reaction pathways for this compound.

Experimental_Workflow start Start: Reaction Setup reaction Reaction Monitoring (TLC) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

References

Safety Operating Guide

Safe Disposal of Methyl 6-formylnicotinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methyl 6-formylnicotinate, a compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with its handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, drawing upon safety data for the compound and structurally related chemicals to ensure a comprehensive approach.

Hazard and Safety Overview

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] The signal word for this chemical is "Danger".[1] It is essential to handle this compound with the appropriate personal protective equipment and within a controlled environment such as a chemical fume hood.

Quantitative Safety Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye DamageH318Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:

  • Gloves: Chemical-resistant gloves such as nitrile rubber.

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or fumes.[2][3][4][5]

Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container: Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), into a designated and clearly labeled hazardous waste container.[3][4] The container should be suitable for solids and have a secure lid.[3][4]

Step 2: Labeling

  • Clear Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Information: Note the associated hazards on the label (e.g., "Irritant," "Causes Serious Eye Damage").

Step 3: Storage

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3][5]

  • Container Integrity: Keep the container tightly closed when not in use.[2][3][4][5]

Step 4: Arrange for Disposal

  • Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for documentation and collection of hazardous waste.[2]

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.

  • Wear PPE: Before attempting to clean the spill, don the appropriate personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into the hazardous waste container.[4] Avoid generating dust.[2][3][4]

    • For spills dissolved in a solvent, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[3][6]

    • Collect the absorbed material and any contaminated items into the designated hazardous waste container.[3][6]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by washing with soap and water.[6] All materials used for cleanup should also be disposed of as hazardous waste.[6]

Disposal Workflow for this compound

Disposal Workflow for this compound start Start: Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards collect_waste->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of Methyl 6-formylnicotinate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a compound that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk. The required personal protective equipment is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles with side-shields conforming to EN166 or NIOSH standards.[3][4]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for incidental contact.[5][6] Always inspect gloves before use and remove them immediately if contaminated.[5][6]
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory to protect against splashes.[7]
Chemical-resistant apronRecommended for handling larger quantities or when a significant splash risk is present.[7]
Foot Protection Closed-toe shoesMandatory in the laboratory to protect feet from spills.[5]
Respiratory Protection RespiratorRequired if working outside of a fume hood or if dust/aerosols are generated.[8][9] Use should follow a full respiratory protection program, including fit testing.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Handling and Disposal Workflow

Experimental Protocols

1. Preparation and Engineering Controls:

  • Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[7]

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[7][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[5]

2. Handling:

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the laboratory.[5]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Practices: Avoid direct contact with the skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[10] Always wash hands thoroughly with soap and water after handling.[5]

3. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert substance like vermiculite or sand.[7] Place the absorbed material into a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Clean the spill area thoroughly after the material has been removed.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated items must be collected in a designated, sealed waste container.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[1][2][12] Do not dispose of this chemical down the drain or in the regular trash.[2][9] Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.